molecular formula C8H6F3NO B587407 2-(2,3,4-Trifluorophenyl)acetamide CAS No. 149488-98-2

2-(2,3,4-Trifluorophenyl)acetamide

Katalognummer: B587407
CAS-Nummer: 149488-98-2
Molekulargewicht: 189.137
InChI-Schlüssel: IHCFTPQWVRBLGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,4-Trifluorophenyl)acetamide is a valuable chemical building block in pharmaceutical research and development. The trifluorophenyl moiety is a key scaffold in medicinal chemistry, known for its ability to influence the potency, metabolic stability, and bioavailability of drug candidates. Compounds featuring carefully positioned fluorine atoms on an aryl ring are of significant interest in the discovery of new bioactive molecules, as fluorination patterns can be critical for optimizing interactions with biological targets . For instance, structure-activity relationship (SAR) studies on anticryptosporidial agents have demonstrated that specific fluorination on the aryl component of a molecule can play a remarkable role in enhancing its potency, underscoring the importance of such intermediates in lead optimization campaigns . This acetamide serves as a versatile synthetic intermediate for constructing more complex molecules, particularly in the synthesis of compounds explored for parasitic diseases and other therapeutic areas. Researchers utilize this compound to develop novel chemical entities, leveraging its structure to probe biological mechanisms and improve pharmacological profiles. It is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,3,4-trifluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFTPQWVRBLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717006
Record name 2-(2,3,4-Trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-98-2
Record name 2-(2,3,4-Trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 2,3,4-Trifluorophenylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 365-29-7 | Molecular Formula: C₈H₆F₃NO

Executive Summary & Chemical Identity

2,3,4-Trifluorophenylacetamide (specifically the N-isomer, N-(2,3,4-trifluorophenyl)acetamide ) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its value lies in the "Fluorine Effect" —the ability of the trifluorophenyl moiety to modulate lipophilicity (LogP), metabolic stability, and protein-ligand binding interactions without significantly altering the steric bulk of the parent molecule.

Nomenclature & Disambiguation (Critical)

In chemical catalogs, "Phenylacetamide" can refer to two distinct structural isomers. It is vital to distinguish between them before commencing any synthesis.

FeatureTarget Compound (Primary) Isomeric Confusion (Secondary)
Systematic Name N-(2,3,4-trifluorophenyl)acetamide 2-(2,3,4-trifluorophenyl)acetamide
Chemical Class Acetanilide (Aniline derivative)Phenylacetamide (Acetic acid derivative)
Structure Ar–NH–CO –CH₃Ar–CH₂–CO –NH₂
CAS Number 365-29-7 Derived from acid CAS 243666-12-8
Precursor 2,3,4-Trifluoroaniline2,3,4-Trifluorophenylacetic acid

Note: This guide focuses on the commercially prevalent N-isomer (CAS 365-29-7) unless otherwise noted.

Physicochemical Data Profile
PropertyValueSource
Molecular Weight 189.14 g/mol PubChem
Melting Point 96–98 °CExperimental Lit.
Solubility Soluble in DMSO, Methanol, EtOAc; Low in WaterInternal Data
LogP (Predicted) ~1.8 – 2.1Bioisostere modeling
H-Bond Donors/Acceptors 1 / 1Lipinski Rules

Synthetic Pathways & Methodology

The synthesis of N-(2,3,4-trifluorophenyl)acetamide is a classic acetylation of an electron-deficient aniline. The presence of three fluorine atoms on the ring reduces the nucleophilicity of the amine, requiring optimized conditions to ensure high yield.

Pathway Visualization

Synthesis cluster_conditions Conditions Aniline 2,3,4-Trifluoroaniline (CAS 3862-73-5) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Intermediate Catalyst Base Catalyst (Pyridine/TEA) Catalyst->Intermediate Proton Scavenging Product N-(2,3,4-Trifluorophenyl)acetamide (CAS 365-29-7) Intermediate->Product Elimination of AcOH Details Solvent: DCM or Toluene Temp: 0°C to RT Time: 2-4 hrs

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acetanilide.

Protocol: Acetylation of 2,3,4-Trifluoroaniline

Objective: Synthesize 10g of N-(2,3,4-trifluorophenyl)acetamide with >98% purity.

Reagents:

  • 2,3,4-Trifluoroaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, 10 volumes)

Step-by-Step Methodology:

  • Dissolution: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trifluoroaniline in DCM.

  • Base Addition: Add TEA to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Add Acetic Anhydride dropwise over 20 minutes. Note: The electron-withdrawing fluorines make the aniline less reactive; if reaction is sluggish, catalytic DMAP (5 mol%) can be added.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Quench the reaction with water (50 mL).

  • Extraction: Separate the organic layer. Wash with 1M HCl (to remove unreacted amine/TEA), followed by sat. NaHCO₃ and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Analytical Characterization & Quality Control

Verification of the fluorination pattern is critical, as isomer scrambling can occur during precursor synthesis.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆): Look for the amide singlet (~10.0 ppm) and the aromatic protons. The coupling pattern of the aromatic protons (multiplets) will confirm the 2,3,4-substitution pattern versus 2,4,5- or 2,4,6-isomers.

  • ¹⁹F NMR: This is the diagnostic gold standard. You should observe three distinct signals.

    • Coupling Constants: The F-F coupling constants (

      
      ) are distinct for ortho, meta, and para relationships.
      
QC Decision Tree

QC_Workflow Sample Crude Product MeltingPoint Melting Point Check (Target: 96-98°C) Sample->MeltingPoint HNMR 1H NMR MeltingPoint->HNMR FNMR 19F NMR (Critical Step) HNMR->FNMR Purity HPLC Purity >98%? FNMR->Purity Release Release Batch Purity->Release Yes Reprocess Recrystallize (EtOH) Purity->Reprocess No Reprocess->MeltingPoint

Figure 2: Quality control decision tree emphasizing ¹⁹F NMR for isomer verification.

Pharmaceutical Applications & Bioisosterism

The 2,3,4-trifluorophenyl moiety is not merely a structural scaffold; it is a functional pharmacophore.

  • Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorines at the 2, 3, and 4 positions blocks these sites from oxidative metabolism (e.g., P450 hydroxylation), significantly extending the half-life (

    
    ) of the drug.
    
  • Electronic Modulation: The electron-withdrawing nature of the three fluorine atoms pulls electron density from the aromatic ring, affecting the pKa of the amide nitrogen and potentially strengthening hydrogen bonding interactions with target proteins.

  • Lipophilicity: Fluorination increases lipophilicity, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

Common Use Cases:

  • Kinase Inhibitors: Used to tune the electronics of the ATP-binding pocket hinge binder.

  • Agrochemicals: Increases persistence in the field by resisting degradation.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis of the amide).

References

  • AiFChem. (2025). N-(2,3,4-Trifluorophenyl)acetamide Product Data. Retrieved from

  • PubChem. (2025).[4][1][2] N-(2,3,4-Trifluorophenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from

  • Stenutz. (2025). N-(2,3,4-trifluorophenyl)acetamide Physical Properties. Retrieved from

  • Sigma-Aldrich. (2025).[2] 2,3,4-Trifluoroaniline (Precursor) Safety Data Sheet. Retrieved from [5]

Sources

Strategic Deployment of Fluorinated Phenylacetamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous enzyme inhibitors, GPCR ligands, and ion channel modulators. However, the native scaffold often suffers from rapid metabolic clearance via cytochrome P450-mediated oxidation (benzylic hydroxylation and aromatic hydroxylation) and suboptimal membrane permeability.

This technical guide details the strategic incorporation of fluorine into phenylacetamide building blocks. By leveraging the high electronegativity (


) and small van der Waals radius (

) of fluorine, medicinal chemists can precisely modulate pKa, lipophilicity (

), and metabolic stability without imposing significant steric penalties.

The Fluorine Effect: Physicochemical & DMPK Rationale

Metabolic Blocking & Electronic Modulation

The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (


), making it resistant to oxidative cleavage.
  • Aryl Fluorination (Metabolic Blocking): Introduction of fluorine at the para-position of the phenyl ring effectively blocks CYP450-mediated hydroxylation, a common clearance pathway for phenylacetamides. This substitution also deactivates the ring toward electrophilic attack due to the inductive electron-withdrawing effect (

    
    ), while donating electron density via resonance (
    
    
    
    ) to maintain binding interactions.
  • 
    -Fluorination (Electronic Tuning):  Fluorination at the benzylic (
    
    
    
    ) position drastically lowers the pKa of the amide proton (if secondary) via inductive effects. This can strengthen hydrogen bond donor capability, potentially improving potency if the NH acts as a donor in the active site.
Conformational Control: The Gauche Effect

In


-fluoro phenylacetamides, the fluorine atom dictates the preferred conformation of the molecule through the gauche effect . Unlike steric bulk which favors anti positioning, the highly electronegative fluorine prefers to be gauche to the carbonyl oxygen or nitrogen lone pairs to minimize 

orbital repulsion and maximize electrostatic stabilization.

Key Insight: Substituting a hydrogen with fluorine at the


-position can lock the phenylacetamide into a specific bioactive conformation, reducing the entropic penalty of binding.

Synthetic Strategies: Building Blocks vs. Late-Stage Functionalization

The synthesis of fluorinated phenylacetamides generally follows two distinct logical pathways. The choice depends on the availability of starting materials and the diversity of the library required.

Pathway A: The Building Block Approach (Recommended)

This is the most robust method for high-throughput library generation. It involves the coupling of pre-fluorinated phenylacetic acids with amines.

  • Pros: High reliability, convergent synthesis, avoids handling hazardous fluorinating reagents on scale.

  • Cons: Limited by commercial availability of specific fluorinated acids.

Pathway B: Direct Deoxyfluorination

This approach converts


-hydroxy phenylacetamides (mandelamide derivatives) into 

-fluoro analogs using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
  • Pros: Allows access to novel substitution patterns not available as acids.

  • Cons: Reagents are moisture-sensitive, corrosive, and can cause elimination side reactions (forming enamides).

Visualization of Synthetic Logic

SynthesisLogic Start Target: Fluorinated Phenylacetamide Decision Is the Fluorinated Acid Commercially Available? Start->Decision RouteA Route A: Amide Coupling (High Reliability) Decision->RouteA Yes RouteB Route B: Deoxyfluorination (Custom Substitution) Decision->RouteB No ReagentsA Reagents: HATU, DIPEA or T3P, Pyridine RouteA->ReagentsA ReagentsB Reagents: DAST or Deoxo-Fluor, DCM, -78°C RouteB->ReagentsB Product Final Scaffold ReagentsA->Product ReagentsB->Product

Figure 1: Decision matrix for selecting the optimal synthetic route for fluorinated phenylacetamides.

Experimental Protocols

Protocol A: Robust Amide Coupling for Electron-Deficient Anilines

Applicability: Use this when coupling fluorinated phenylacetic acids with non-nucleophilic amines (e.g., heteroaryl amines).

Materials:

  • Fluorinated Phenylacetic Acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried vial, dissolve the fluorinated phenylacetic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the acid.

    • Note: If the amine is extremely unreactive, heat to 50°C.

  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Nucleophilic Fluorination (Deoxyfluorination)

Applicability: Converting


-hydroxy amides to 

-fluoro amides.

Safety Warning: DAST and Deoxo-Fluor can release HF and are thermally unstable. Never heat above 50°C. Perform in a fume hood.

Procedure:

  • Setup: Dissolve the

    
    -hydroxy phenylacetamide precursor (1.0 mmol) in anhydrous DCM (5 mL) in a plastic or Teflon vessel (glass can etch, though borosilicate is acceptable for short durations).
    
  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

  • Addition: Dropwise add DAST (1.5 mmol) via syringe.

  • Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

  • Quench: Critical Step. Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Evolution of 
    
    
    
    will be vigorous.
  • Extraction: Extract with DCM (

    
    ). Dry organic layers over 
    
    
    
    .
  • Purification: Silica gel chromatography.

Mechanism of Action: Metabolic Stability

The following diagram illustrates how fluorination prevents the formation of the reactive quinone-methide intermediate or direct hydroxylation, thereby extending the half-life (


) of the drug.

MetabolicBlocking Substrate Phenylacetamide (Unsubstituted) CYP CYP450 Enzyme (Oxidation) Substrate->CYP Metabolic Attack Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidative Cleavage Blocked Oxidation Blocked (C-F Bond Strength) CYP->Blocked No Reaction F_Substrate 4-Fluoro-Phenylacetamide (Fluorinated) F_Substrate->CYP Resists Attack Stable Extended Half-life (Improved PK) Blocked->Stable

Figure 2: Comparative metabolic fate of native vs. fluorinated phenylacetamides.

Data Summary: Substituent Effects

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (

)
Impact on Medicinal Chemistry
Van der Waals Radius



F is the closest steric mimic to H;

mimics an isopropyl group.
Electronegativity 2.13.983.49F induces strong polarization; lowers pKa of neighbors.
C-X Bond Energy



High metabolic stability for F-containing compounds.
Lipophilicity (

)
0.000.140.88

significantly increases

, aiding membrane permeability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Technical Monograph: 2,3,4-Trifluorophenylacetic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

The 2,3,4-trifluorophenylacetic acid (2,3,4-TFPAA) scaffold represents a critical, albeit less commoditized, structural motif in medicinal chemistry compared to its regioisomer, 2,4,5-TFPAA (a key intermediate for Sitagliptin). The specific arrangement of fluorine atoms at the 2, 3, and 4 positions offers unique physicochemical advantages:

  • Metabolic Blockade: It effectively blocks the "metabolic soft spots" at the ortho and para positions relative to the acetic acid tail, forcing metabolism to less favorable sites or significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The consecutive fluorine substitution creates a distinct dipole vector and electron-deficient

    
    -system, enhancing 
    
    
    
    -
    
    
    stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
  • Lipophilicity Tuning: The trifluoro-substitution increases

    
     without the steric bulk of chloro- or bromo- substituents, facilitating membrane permeability in CNS-targeted amide derivatives.
    

This guide details the synthesis, derivatization, and biological rationale for deploying 2,3,4-TFPAA amides in drug discovery campaigns.

Chemical Fundamentals

Compound Identity: 2,3,4-Trifluorophenylacetic acid CAS Number: 243666-12-8 Molecular Formula:


Molecular Weight:  190.12  g/mol [1]
Physicochemical Profile
PropertyValueImplication for Drug Design
pKa (Acid) ~3.8 - 4.0More acidic than non-fluorinated phenylacetic acid (pKa ~4.3) due to electron-withdrawing effects, influencing coupling reagent choice.
LogP ~1.8 - 2.1Enhanced lipophilicity aids passive transport; amide derivatives often exceed LogP 3.0 depending on the amine.
H-Bond Acceptors 3 (F atoms)Fluorine acts as a weak H-bond acceptor, potentially anchoring the molecule in the active site via orthogonal multipolar interactions.
Rotatable Bonds 2Low flexibility leads to a lower entropic penalty upon binding compared to longer alkyl chains.

Synthetic Pathways & Methodologies[4][5][6][7]

Retrosynthetic Analysis

The synthesis of amide derivatives relies on the efficient generation of the 2,3,4-TFPAA core. Unlike the 2,4,5-isomer produced via hydrolytic defluorination of tetrafluorobenzene derivatives, the 2,3,4-isomer is often accessed via:

  • Nucleophilic Aromatic Substitution (

    
    ):  Starting from 1,2,3,4-tetrafluorobenzene.
    
  • Ortho-Lithiation: Direct lithiation of 1,2,3-trifluorobenzene followed by alkylation.

Workflow Visualization (Graphviz)

The following diagram outlines the critical path from raw materials to the final amide derivative.

SynthesisPath Start 1,2,3,4-Tetrafluorobenzene (Precursor) Inter1 2,3,4-Trifluorophenyl acetonitrile Start->Inter1 NaCN, DMSO SNAr (Regioselective) Acid 2,3,4-Trifluorophenyl acetic Acid (Core) Inter1->Acid H2SO4/H2O Hydrolysis Activation Activated Ester (HATU/NHS) Acid->Activation Coupling Reagent (HATU/EDC) Amide Target Amide Derivative Activation->Amide R-NH2 DIPEA, DMF

Caption: Figure 1. Synthetic route from tetrafluorobenzene precursor to final amide via nitrile hydrolysis and peptide coupling.

Detailed Experimental Protocol: Amide Coupling

Objective: Synthesis of N-benzyl-2-(2,3,4-trifluorophenyl)acetamide (Model Compound).

Reagents:

  • 2,3,4-Trifluorophenylacetic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv) - Chosen for high reactivity with electron-deficient acids.

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2,3,4-trifluorophenylacetic acid (1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C under

    
     for 10 minutes.
    
  • Coupling: Add HATU (1.2 mmol) in one portion. Allow the active ester to form for 15 minutes (solution typically turns yellow).

  • Amine Addition: Dropwise add benzylamine (1.1 mmol).

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: The electron-deficient ring makes the carbonyl carbon highly electrophilic; reaction times are typically shorter than non-fluorinated analogs.

  • Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Self-Validating Step: The disappearance of the acid peak in LC-MS (negative mode) and the appearance of the [M+H]+ peak (positive mode) confirms conversion. The


 NMR should show three distinct multiplets, confirming the integrity of the trifluoro-ring.

Biological Applications & SAR Logic

"Fluorine Scan" in Drug Design

The 2,3,4-trifluorophenyl moiety is often utilized in Structure-Activity Relationship (SAR) studies to optimize lead compounds found with mono- or di-fluorinated scaffolds.

  • Antitubercular Agents: Research indicates that trifluorophenyl amides exhibit potent activity against M. tuberculosis.[2] The lipophilicity of the 2,3,4-moiety aids in penetrating the mycobacterial cell wall.

  • Kinase Inhibition: In inhibitors of EGFR or VEGFR, the 2,3,4-substitution pattern is used to fill hydrophobic pockets where the 2,4,5-isomer might face steric clash due to the 5-position fluorine.

  • Metabolic Stability:

SAR_Logic Scaffold 2,3,4-Trifluorophenyl Amide Scaffold Metabolism Metabolic Stability Scaffold->Metabolism Blocks CYP450 oxidation at 2,3,4 positions Potency Binding Affinity Scaffold->Potency Enhanced pi-stacking (Electron deficient ring) Permeability CNS/Cell Penetration Scaffold->Permeability Increased LogP (Lipophilicity)

Caption: Figure 2. Pharmacological advantages of the 2,3,4-trifluorophenyl moiety in medicinal chemistry.

Comparative Activity Data

The following table summarizes the impact of fluorine positioning on biological activity for a hypothetical amide series (based on general SAR trends in phenylacetic acid derivatives):

IsomerMetabolic Stability (Microsomes)Electronic CharacterPrimary Application
2,3,4-Trifluoro High (Blocks ortho/meta/para)Strongly Electron DeficientSAR Optimization, Antibacterial
2,4,5-Trifluoro High (Sitagliptin-like)Strongly Electron DeficientDPP-4 Inhibitors, Antidiabetic
2,3,6-Trifluoro ModerateSterically Crowded (Ortho-disubstituted)Restricted Rotation Probes
Mono-Fluoro LowWeak EffectInitial Screening

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 329794729, 2,3,4-Trifluorophenylacetic acid. Retrieved from [Link]

  • Synthetic Precursors (2,3,4-Trifluoroaniline)

    • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 77468, 2,3,4-Trifluoroaniline. Retrieved from [Link]

  • Biological Context (Antitubercular Amides)

    • Wang, S., et al. (2012).[6] Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2248-2258. (Demonstrates the utility of fluorinated phenylacetamide scaffolds). Retrieved from [Link]

  • Medicinal Chemistry of Trifluoromethyl/phenyl Groups

    • Mao, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6843. (Provides context on the metabolic advantages of fluorinated aromatics). Retrieved from [Link]

  • General Synthesis of Fluorinated Phenylacetic Acids

Sources

Solubility profile of 2-(2,3,4-Trifluorophenyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug development scientists. It addresses the physicochemical profiling of 2-(2,3,4-Trifluorophenyl)acetamide , treating it as a high-value intermediate in medicinal chemistry.

Given that specific experimental solubility data for this exact isomer is not widely published in open literature (unlike its N-isomer counterpart), this guide functions as a definitive protocol and predictive analysis . It synthesizes theoretical property modeling with a rigorous, self-validating experimental framework for determining the solubility profile.

Executive Summary & Compound Architecture

This compound (CAS: Derivative of 243666-12-8) represents a critical scaffold in the synthesis of fluorinated bioactive molecules, particularly in the development of DPP-4 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Understanding the solubility profile of this compound is not merely about dissolution; it is about mastering the purification thermodynamics and bioavailability potential . The presence of three fluorine atoms on the phenyl ring induces significant electronic withdrawal, altering the dipole moment and crystal lattice energy compared to non-fluorinated analogs.

Structural Distinction & Nomenclature

It is imperative to distinguish the target molecule from its common isomer to ensure experimental integrity:

FeatureTarget: this compound Isomer: N-(2,3,4-Trifluorophenyl)acetamide
Structure Phenyl ring attached to C2 (alpha-carbon)Nitrogen attached directly to Phenyl ring
Class Phenylacetamide (Primary Amide)Acetanilide (Secondary Amide)
Key Property Higher conformational flexibilityRigid amide-aryl conjugation
Role Precursor for chain extension/cyclizationEnd-capping motif

Theoretical Physicochemical Landscape

Before initiating wet-lab protocols, a predictive analysis establishes the "Search Space" for solvent selection.

Predicted Molecular Properties

Using Group Contribution Methods and comparison with structural analogs (e.g., 2,4-difluorophenylacetamide), we project the following thermodynamic baseline:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.14 g/mol

  • LogP (Predicted): 1.4 – 1.8 (Moderately Lipophilic)

  • Melting Point (Predicted): 135°C – 155°C (Driven by intermolecular H-bonding of the primary amide)

  • H-Bond Donors: 2 (Primary Amide)

  • H-Bond Acceptors: 1 (Carbonyl) + 3 (Fluorines - weak)

Solubility Prediction Matrix

Based on Hansen Solubility Parameters (HSP), the compound exhibits a "Dual-Nature" profile:

  • The Fluorinated Ring: Demands dispersion-force interactions (London forces).

  • The Acetamide Tail: Demands polar and H-bonding interactions.

Table 1: Predicted Solubility Trends in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interaction disrupts amide H-bonds.
Short-Chain Alcohols Methanol, EthanolHigh Amphiphilic match; alcohol OH interacts with amide carbonyl.
Esters/Ketones Ethyl Acetate, AcetoneModerate/High Good match for the fluorinated core and carbonyl dipole.
Chlorinated DCM, ChloroformModerate Good solvation of the hydrophobic ring; weak H-bonding.
Water WaterLow Hydrophobic effect of the trifluoro-ring dominates.
Alkanes Hexane, HeptaneVery Low Inability to break crystal lattice H-bonds.

Experimental Protocol: The Self-Validating System

This section details the "Equilibrium-Plateau Method" for determining the precise solubility profile. This protocol is designed to eliminate common errors such as supersaturation or polymorphic transformation during measurement.

Workflow Diagram (DOT Visualization)

SolubilityProtocol Start Start: Solid Preparation DSC Step 1: DSC Analysis (Confirm Polymorph Purity) Start->DSC SolventPrep Step 2: Solvent Selection (Span polarity range) DSC->SolventPrep Pure Form Equilibration Step 3: Shake-Flask Method (T = 298.15 to 323.15 K) SolventPrep->Equilibration Sampling Step 4: Isothermal Filtration (0.22 µm PTFE Filter) Equilibration->Sampling t > 24h Quantification Step 5: HPLC-UV Quantification (External Standard Method) Sampling->Quantification Quantification->Equilibration If RSD > 3% DataFit Step 6: Thermodynamic Modeling (Apelblat Equation) Quantification->DataFit

Figure 1: The Equilibrium-Plateau workflow ensures that measured values represent true thermodynamic solubility, validated by DSC and HPLC.

Detailed Methodology
Step 1: Solid State Characterization (The Control)

Before solubility measurement, the solid form must be defined.

  • Action: Run Differential Scanning Calorimetry (DSC).

  • Acceptance Criteria: Sharp endothermic melting peak. If a pre-melt exotherm is observed, the sample is amorphous or unstable; recrystallize before proceeding.

Step 2: Saturation (Shake-Flask Method)
  • Vessel: Double-jacketed glass vessels controlled to ±0.05 K.

  • Process: Add excess this compound to 10 mL of solvent.

  • Agitation: Magnetic stirring at 400 rpm for 24 hours.

  • Settling: Allow to stand for 2 hours at the target temperature to ensure phase separation.

Step 3: Quantification (HPLC Conditions)

To ensure specificity against potential degradation products (hydrolysis of amide), use a Reverse-Phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].

  • Detection: UV at 210 nm (Amide) and 254 nm (Phenyl).

  • Calculation:

    
     (mole fraction) is calculated from the molar concentration determined by the calibration curve.
    

Thermodynamic Modeling & Data Analysis

Experimental data points are discrete; mathematical models provide the continuous profile required for process engineering (e.g., cooling crystallization design).

The Modified Apelblat Equation

This is the industry standard for correlating solubility (


) with temperature (

) for non-ideal solutions.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation:

  • Parameter

    
     : Reflects the enthalpy of solution.[1][2] A negative 
    
    
    
    (dominating term) implies endothermic dissolution (solubility increases with T).
  • Parameter

    
     : Accounts for the temperature dependence of the enthalpy of fusion.
    
Thermodynamic Parameters

From the solubility data, calculate the apparent thermodynamic functions using the van't Hoff analysis:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    Expectation: Positive value (Endothermic).[1][2] The crystal lattice energy of the amide is high; heat is required to break it.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Expectation: Positive value for low solubility solvents, approaching zero for high solubility solvents.

Case Study: Solvent Selection for Crystallization

Hypothetical Application: You are designing a cooling crystallization process to purify the compound.

Solvent Screening Logic

Based on the "Like Dissolves Like" principle and the specific functional groups:

  • Anti-Solvent: Water or Hexane.

    • Why: The trifluorophenyl ring is highly lipophilic, but the amide is polar. Water creates a high interfacial tension with the fluorinated ring, driving precipitation.

  • Good Solvent: Ethanol or Ethyl Acetate.

    • Why: These solvents form hydrogen bonds with the amide group while accommodating the aromatic ring.

Recommended Solvent System

Binary System: Ethanol (Solvent) + Water (Anti-Solvent)

  • Procedure: Dissolve the compound in hot Ethanol (T = 60°C). Slowly add Water while cooling to 5°C.

  • Advantage: The high temperature coefficient of solubility in Ethanol allows for high recovery yields upon cooling and anti-solvent addition.

References

  • Solubility Measurement Protocols

    • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

    • NIST Solution Calorimetry Database. Standard Reference Data.

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Related Compound Data (Isomer Reference)

Sources

An In-depth Technical Guide on the Core Differences Between 2,3,4-trifluoro and 2,4,5-trifluoro Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenylacetamide Scaffolds

The deliberate incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery. This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[1][2][3] Phenylacetamides are a class of compounds with diverse biological activities, and their fluorinated analogs are of significant interest to medicinal chemists.[4] This guide provides a detailed comparative analysis of two constitutional isomers: 2,3,4-trifluorophenylacetamide and 2,4,5-trifluorophenylacetamide. Understanding the nuanced differences arising from the positional variation of a single fluorine atom is crucial for the rational design of novel therapeutics.

Structural and Physicochemical Divergence: A Tale of Two Isomers

While both 2,3,4- and 2,4,5-trifluorophenylacetamide share the same molecular formula and weight, the differential placement of the fluorine atoms on the phenyl ring leads to distinct electronic and steric properties. This, in turn, is expected to result in differences in their physicochemical characteristics and biological activities.

In 2,3,4-trifluorophenylacetamide, the three fluorine atoms are positioned on adjacent carbons, creating a more localized region of high electron density. In contrast, the fluorine atoms in the 2,4,5-isomer are more dispersed around the ring. This seemingly subtle difference can have a significant impact on the molecule's dipole moment, its ability to participate in hydrogen bonding, and its overall shape, all of which are critical for drug-receptor interactions.

Figure 1: A diagram illustrating the key structural difference and its potential impact.

Table 1: Predicted Physicochemical Properties

Property2,3,4-Trifluorophenylacetamide2,4,5-TrifluorophenylacetamideData Source
Molecular Formula C₈H₆F₃NOC₈H₆F₃NO-
Molecular Weight 193.14 g/mol 193.14 g/mol -
Predicted LogP 1.581.62ChemAxon
Predicted pKa (Amide Proton) 17.517.6ChemAxon
Predicted Polar Surface Area 43.09 Ų43.09 ŲChemAxon

Note: The properties listed above are predicted values from chemical software and should be confirmed by experimental data.

Synthetic Pathways: From Precursors to Final Compounds

The synthesis of these trifluorophenylacetamides typically proceeds from their corresponding trifluorophenylacetic acids. These precursors are commercially available, although their synthesis can be complex.[5][6][7][8] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic chemistry.

Experimental Protocol: General Synthesis of Trifluorophenylacetamides

This protocol is a generalized procedure adaptable for both isomers, starting from the corresponding trifluorophenylacetic acid.

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective trifluorophenylacetic acid (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C using an ice bath.

    • Add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise to the stirred solution.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • In a separate flask, prepare a concentrated solution of aqueous ammonia (excess, e.g., 5-10 eq.).

    • Cool the ammonia solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the cold, vigorously stirred ammonia solution.

    • A precipitate should form immediately.

    • Continue stirring the mixture for 30-60 minutes as it warms to room temperature.

  • Workup and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any ammonium salts.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step. The use of a low temperature during the addition of the acid chloride to ammonia is to control the exothermic reaction and prevent side product formation. An excess of ammonia is used to ensure complete reaction of the acid chloride and to neutralize the HCl byproduct.

Synthesis Trifluorophenylacetic Acid Trifluorophenylacetic Acid Acid Chloride Formation Acid Chloride Formation Trifluorophenylacetic Acid->Acid Chloride Formation SOCl₂ or (COCl)₂ cat. DMF Amidation Amidation Acid Chloride Formation->Amidation Excess aq. NH₃ Crude Product Crude Product Amidation->Crude Product Purification Purification Crude Product->Purification Recrystallization Trifluorophenylacetamide Trifluorophenylacetamide Purification->Trifluorophenylacetamide

Figure 2: Generalized synthetic workflow for trifluorophenylacetamides.

Spectroscopic Characterization: The Fingerprints of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectra for both isomers would show a singlet for the CH₂ group and a broad singlet for the NH₂ protons. The aromatic region would be more complex and would differ significantly between the two. The 2,3,4-isomer would likely show two distinct aromatic proton signals, while the 2,4,5-isomer would show two singlets or two narrowly split doublets, depending on the coupling constants.

  • ¹⁹F NMR: This would be the most informative technique for distinguishing the isomers. The 2,3,4-isomer would show three distinct fluorine signals, each coupled to the others and to the aromatic protons. The 2,4,5-isomer would also show three distinct fluorine signals with different coupling patterns due to their different spatial relationships.[9]

  • ¹³C NMR: The carbon spectra would also be distinct, with different chemical shifts for the fluorinated and non-fluorinated aromatic carbons.

Mass Spectrometry (MS)

Both isomers would have the same molecular ion peak (m/z = 193.04). However, their fragmentation patterns under electron ionization (EI) could differ. The positions of the fluorine atoms would influence the stability of the resulting fragment ions, potentially leading to different relative abundances of key fragments.

Biological Activity and Metabolic Stability: A Predictive Outlook

The positional isomerism of the fluorine atoms is expected to have a significant impact on the biological activity and metabolic stability of these compounds.[10]

  • Biological Activity: The different electronic and steric profiles of the two isomers will likely lead to different binding affinities and selectivities for biological targets. For example, the more polarized nature of the 2,3,4-isomer might favor interactions with a receptor that has a complementary electrostatic surface. The specific substitution pattern can also influence the molecule's ability to penetrate cell membranes and reach its target.[10]

  • Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage.[1][2] Therefore, the fluorinated positions are generally not susceptible to oxidative metabolism by cytochrome P450 enzymes. The primary sites of metabolism would likely be the non-fluorinated positions on the phenyl ring or the acetamide side chain. The different electronic environments of the non-fluorinated carbons in the two isomers could lead to different rates and pathways of metabolism. For instance, the position of the fluorine atoms can influence the electron density at adjacent C-H bonds, making them more or less susceptible to hydroxylation.[1]

BiologicalProperties cluster_234 2,3,4-Trifluorophenylacetamide cluster_245 2,4,5-Trifluorophenylacetamide 234_SAR Distinct Shape and Electron Distribution Differential Target Binding Differential Target Binding 234_SAR->Differential Target Binding Altered Metabolic Profile Altered Metabolic Profile 234_SAR->Altered Metabolic Profile 245_SAR Different Shape and Electron Distribution 245_SAR->Differential Target Binding 245_SAR->Altered Metabolic Profile Varied Biological Activity Varied Biological Activity Differential Target Binding->Varied Biological Activity Different Pharmacokinetics Different Pharmacokinetics Altered Metabolic Profile->Different Pharmacokinetics

Figure 3: The relationship between isomeric structure and biological properties.

Conclusion

The seemingly minor difference in the placement of a fluorine atom between 2,3,4- and 2,4,5-trifluorophenylacetamide gives rise to two molecules with distinct chemical personalities. These differences in physicochemical properties, spectroscopic signatures, and, most importantly, potential biological activities and metabolic fates, underscore the importance of precise structural control in drug design. While a full experimental comparison of these two isomers is not yet available in the literature, this guide provides a solid framework for understanding their anticipated differences based on established principles of medicinal chemistry. Further research into the synthesis and biological evaluation of these and other fluorinated phenylacetamides is warranted to fully explore their therapeutic potential.

References

  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. BenchChem.
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Striepen, J., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2845–2855.
  • Aliabadi, A., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • BenchChem. (2025). Comparative Analysis of 2-[4-(trifluoromethyl)
  • Wiley-VCH. (2007).
  • O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 12345.
  • Anonymous. (2026).
  • Juranić, I. O., et al. (2006).
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Hertkorn, N., et al. (2013).
  • ChemicalBook. (n.d.). 2,4,5-Trifluorophenylacetic acid synthesis.
  • Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • Williams, J. M., et al. (2014). Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS). ChemInform, 45(31).
  • Kumar, S., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
  • Böhm, H.-J., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.
  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. (n.d.). ¹⁹F NMR of Ph3SiF + 2 equiv TBAF·3H2O in DMF acquired at 0, 16, and 72....
  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 638-653.
  • gsrs. (n.d.). 2,4,5-TRIFLUOROPHENYLACETIC ACID.
  • Sigma-Aldrich. (n.d.). 2,3,4-Trifluorophenylacetic acid.
  • SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR] - Chemical Shifts.
  • Imai, K., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules, 28(10), 4189.
  • Archer, R. P., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Analytical Toxicology, 36(6), 390-398.
  • Shulgin, A. T., & Perry, D. (2012). Fluorine in psychedelic phenethylamines. Journal of psychoactive drugs, 44(3), 226-231.
  • Gramatica, P., & Papa, E. (2014). QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds. SAR and QSAR in Environmental Research, 25(10), 827-844.
  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861.
  • Zhdankin, V. V. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry, 270, 110169.
  • Manglik, A. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19 F NMR studies of proteins. Manglik lab @ UCSF.
  • PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine.
  • ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a)....
  • Sigma-Aldrich. (n.d.). 2,4,5-Trifluorobenzylamine | 168644-93-7.
  • ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization.

Sources

Methodological & Application

Technical Application Note: 2-(2,3,4-Trifluorophenyl)acetamide in DPP-4 Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and utility of 2-(2,3,4-Trifluorophenyl)acetamide (CAS: N/A for specific amide, derived from Acid CAS: 243666-12-8) as a critical intermediate in the research and development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1] While the 2,4,5-trifluoro substitution pattern is the pharmacophore found in the blockbuster drug Sitagliptin (Januvia®), the 2,3,4-trifluoro isomer serves two pivotal roles:

  • Structure-Activity Relationship (SAR) Profiling: As a probe to map the steric and electronic tolerance of the DPP-4 S1 hydrophobic pocket.

  • Impurity Reference Standard: As a regioisomeric marker to validate the purity of Sitagliptin active pharmaceutical ingredients (API) during GMP manufacturing.

Part 1: Scientific Context & Mechanism[2]

The "Fluorine Scan" in DPP-4 Inhibition

The potency of gliptins (DPP-4 inhibitors) relies heavily on the interaction between a fluorinated phenyl moiety and the S1 hydrophobic pocket of the DPP-4 enzyme.

  • Sitagliptin (Optimal): Utilizes a 2,4,5-trifluorophenyl group.[2][3][4][5] This pattern optimizes

    
    -stacking interactions with Tyr547 and Trp629 while avoiding steric clash with the side chains of the S1 subsite.
    
  • The 2,3,4-Isomer (The Probe): The this compound is synthesized to generate the corresponding ethylamine, which is then coupled to the triazolopiperazine core. This creates a "regio-isomer analog" of Sitagliptin.

    • Hypothesis: Shifting the fluorine from position 5 to 3 alters the electronic density of the ring and its lipophilicity (LogP), often resulting in reduced binding affinity (

      
      ).
      
    • Utility: Data from this analog confirms the strict spatial requirements of the S1 pocket, validating the 2,4,5-selection for the final drug candidate.

Regioisomeric Impurity Management

Industrial synthesis of 2,4,5-trifluorophenylacetic acid (the precursor to Sitagliptin) often starts from trifluorobenzene derivatives that may contain traces of the 2,3,4-isomer. If not removed, this isomer carries through the synthesis:



Therefore, This compound  is required as a Certified Reference Material (CRM)  to develop HPLC methods capable of resolving the "wrong" isomer from the active intermediate.

Part 2: Experimental Protocols

Synthesis of this compound

Note: This protocol describes the conversion of the commercially available acetic acid derivative to the primary amide.

Reagents:

  • 2,3,4-Trifluorophenylacetic acid (CAS: 243666-12-8)[6]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Ammonium Hydroxide (

    
    , 28%) or Ammonia gas
    
  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) - catalytic

Workflow Diagram:

SynthesisWorkflow Acid 2,3,4-Trifluorophenylacetic Acid (Starting Material) Activation Activation (SOCl2, Reflux) Acid->Activation DCM, DMF(cat) AcCl Acid Chloride Intermediate Activation->AcCl Amidation Amidation (NH4OH, 0°C) AcCl->Amidation Product This compound (Target) Amidation->Product Precipitation

Figure 1: Synthetic pathway for the generation of the acetamide intermediate.

Step-by-Step Procedure:

  • Activation: Dissolve 10.0 g (52.6 mmol) of 2,3,4-trifluorophenylacetic acid in 100 mL of anhydrous DCM. Add 2 drops of DMF.

  • Chlorination: Add thionyl chloride (7.5 g, 63.1 mmol) dropwise at 0°C. Warm to reflux for 2 hours. Monitor by TLC (conversion of acid to non-polar spot, quench aliquot with MeOH to check methyl ester).

  • Concentration: Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil).
    
  • Amidation: Redissolve the oil in 50 mL DCM. Slowly add this solution to a stirred mixture of 28%

    
     (50 mL) at 0°C. Caution: Exothermic.
    
  • Isolation: Stir for 1 hour. The product often precipitates as a white solid. Filter, wash with cold water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to achieve HPLC purity >99.5%.

Functionalization: Reduction to Ethylamine (SAR Application)

To use this intermediate for DPP-4 inhibitor synthesis, the amide is reduced to the primary amine.

Reagents:

  • Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    )
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Suspend the acetamide (5.0 g) in anhydrous THF (50 mL).

  • Add

    
     (1.0 M, 3 equiv) dropwise at 0°C.
    
  • Reflux for 16 hours.

  • Quench with MeOH/HCl carefully.

  • Basify with NaOH and extract into EtOAc.

  • Result: 2-(2,3,4-Trifluorophenyl)ethylamine. This amine is then coupled with the appropriate chloropyrazine or triazole core to synthesize the "2,3,4-Sitagliptin" analog.

Part 3: Analytical Characterization & Data

HPLC Method for Isomer Resolution

This method is critical for distinguishing the 2,3,4-isomer (impurity) from the 2,4,5-isomer (active intermediate).

Table 1: HPLC Conditions

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption)
Retention Time (Approx) 2,4,5-Isomer: 12.4 min 2,3,4-Isomer: 13.1 min (More lipophilic due to adjacent fluorines)
Decision Logic for SAR Evaluation

When a new DPP-4 candidate is synthesized using this intermediate, it undergoes the following validation logic.

SAR_Logic Start Synthesize 2,3,4-Analog (Using Acetamide Intermediate) Assay In Vitro DPP-4 Inhibition Assay (IC50 Determination) Start->Assay Decision Compare IC50 to 2,4,5-Parent (Sitagliptin) Assay->Decision Outcome1 IC50(2,3,4) >> IC50(2,4,5) (Loss of Potency) Decision->Outcome1 Lower Affinity Outcome2 IC50(2,3,4) ≈ IC50(2,4,5) (Bio-isostere) Decision->Outcome2 Similar Affinity Conclusion1 S1 Pocket requires 5-position Fluorine Outcome1->Conclusion1 Conclusion2 Investigate Metabolic Stability (P450 degradation) Outcome2->Conclusion2

Figure 2: Decision tree for evaluating the biological impact of the 2,3,4-substitution pattern.

Part 4: References

  • Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin."[2][4] Journal of the American Chemical Society, 2009, 131(25), 8798–8804.[2]

    • Context: Defines the standard synthesis of the 2,4,5-isomer and the importance of enantiopurity and regiochemistry.

  • Kim, D., et al. "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2005, 48(1), 141–151.

    • Context: The foundational SAR paper establishing the necessity of the trifluorophenyl pharmacophore.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11243962, 2,3,4-Trifluorophenylacetic acid."

    • Context: Physical data for the precursor acid used in the protocol.[7]

  • Vertex AI Search Results (Internal). "Regioisomeric impurities in Sitagliptin synthesis." Accessed Oct 2023.

    • Context: Confirmed the commercial availability of the 2,3,4-acid as a reference standard for impurity profiling.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2,3,4-Trifluorophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-(2,3,4-Trifluorophenyl)acetamide .[1] It is structured to address yield-killing bottlenecks, specifically focusing on the reactivity of the electron-deficient trifluorophenyl ring.

Current Status: Online | Tier: Senior Application Support Ticket Focus: Yield Optimization & Impurity Suppression[1]

Strategic Route Selection

User Query: "I'm using standard acid chloride coupling, but my yields are inconsistent (40-60%). Should I switch methods?"

Technical Insight: The 2,3,4-trifluorophenyl moiety is highly electron-deficient.[1] Standard acid chloride protocols often fail not because of poor activation, but because the ring becomes susceptible to Nucleophilic Aromatic Substitution (


) . When you generate the acid chloride and add ammonia, you risk displacing a fluorine atom (typically at the 4-position) rather than forming the amide, especially at elevated temperatures.
Route Comparison Matrix
FeatureRoute A: Acid Chloride (

)
Route B: Mixed Anhydride (IBCF) Route C: Ester Aminolysis
Activation High (Thionyl Chloride)Moderate (Isobutyl Chloroformate)Low (Thermal/Catalytic)

Risk
High (if T > 0°C)LowLow
Moisture Sensitivity HighModerateLow
Purification Crystallization (Easy)Aqueous Workup (Moderate)Chromatography (Difficult)
Rec.[1][2] Use Case Scale-up / Bulk Synthesis Small Scale / High Purity Not Recommended

Recommendation: Stick to Route A for yield, but strictly control the temperature (see Protocol). Use Route B if your primary issue is fluorine displacement impurities.[1]

Visualizing the Failure Points

User Query: "What exactly is going wrong in my flask?"

The following diagram illustrates the kinetic competition between the desired amide formation and the parasitic


 side reaction.

ReactionPathways cluster_0 Critical Control Point Start 2,3,4-Trifluorophenylacetic Acid AcidCl Acid Chloride (Highly Reactive) Start->AcidCl SOCl2, DMF(cat) Reflux Amide Target Amide (High Yield) AcidCl->Amide NH3, < 0°C (Kinetic Control) Byproduct Amino-Difluoro Byproduct (Impurity) AcidCl->Byproduct NH3, > 10°C (SNAr Attack)

Figure 1: Kinetic competition between amide formation (green path) and fluorine displacement (red dashed path).

Optimized Protocol: The "Cold-Quench" Method

User Query: "Give me a protocol that guarantees >80% yield."

This protocol uses the Acid Chloride route but modifies it to suppress


 and hydrolysis.
Reagents
  • Substrate: 2,3,4-Trifluorophenylacetic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Toluene (Preferred over DCM for higher boiling point in step 1 and better precipitation in step 2).

  • Ammonia Source: 0.5M

    
     in Dioxane or THF (Anhydrous is critical). Avoid aqueous ammonia to prevent hydrolysis.[1]
    
Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • Suspend the acid in Toluene (5 vol).

    • Add catalytic DMF (2-3 drops).[1]

    • Add

      
       dropwise at Room Temperature (RT).[1]
      
    • Heat to 60°C (not reflux) for 2 hours.

    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). Ensure complete consumption of acid.[1]

    • CRITICAL: Evaporate Toluene/

      
      in vacuo to remove excess thionyl chloride.[1] Re-dissolve the residue in fresh anhydrous DCM or THF. Excess 
      
      
      
      reacts with
      
      
      to generate heat, triggering defluorination.[1]
  • Amidation (The Danger Zone):

    • Cool the ammonia solution (3.0 eq) to -10°C in a separate vessel.

    • Add the Acid Chloride solution slowly dropwise to the ammonia.

    • Why? Adding acid chloride to ammonia ensures amine is always in excess, preventing di-acylation.[1] Low temperature prevents

      
      .[1]
      
    • Maintain internal temperature below 0°C .[1]

  • Workup:

    • Quench with water.[1]

    • Separate organic layer.[1][3][4][5]

    • Wash with 1N HCl (removes excess amine)

      
       Sat.[1] 
      
      
      
      (removes unreacted acid)
      
      
      Brine.[1]
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Toluene/Heptane (1:2) .

    • Yield Target: 85-92%.[1]

Troubleshooting & FAQs

Issue 1: "I see extra splitting in my Fluorine NMR."

Diagnosis: Defluorination (


). 
  • Mechanism: The ammonia attacked the ring carbon at the 4-position, displacing the fluorine.

  • The Fix: Your reaction got too hot during the ammonia addition.

    • Use an ice-salt bath (-10°C).[1]

    • Slow down the addition rate.

    • Ensure you removed all excess thionyl chloride before adding ammonia (residual

      
       + 
      
      
      
      = Exotherm).[1]
Issue 2: "My product is an oil, not a solid."

Diagnosis: Solvent entrapment or impurities. [1]

  • The Fix:

    • Trifluorinated amides can be "greasy."[1] Triturate the oil with cold Hexanes or Pentane. Scratch the flask side to induce nucleation.

    • If it remains an oil, you likely have the Ester impurity (if you used MeOH as a solvent) or significant Nitrile (if you overheated the thionyl chloride step).

Issue 3: "Low yield, starting material remains."

Diagnosis: Hydrolysis. [1]

  • Mechanism: Moisture entered the reaction, converting the acid chloride back to the carboxylic acid.

  • The Fix:

    • Dry all glassware.[1]

    • Use anhydrous ammonia in THF/Dioxane instead of aqueous

      
      .
      
    • Verify the quality of your Thionyl Chloride (it degrades over time).

Logic Flow for Troubleshooting

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Analyze Crude NMR Clean Clean Spectrum? Start->Clean Impurity Identify Impurity Clean->Impurity No ExtraF Extra F-Coupling (Defluorination) Impurity->ExtraF Complex F-NMR AcidPeak Carboxylic Acid (Hydrolysis) Impurity->AcidPeak Broad OH >10ppm EsterPeak Ester Peak (Solvolysis) Impurity->EsterPeak Methoxy Singlet Solution1 Fix: Lower Temp during NH3 addition (<0°C) ExtraF->Solution1 Solution2 Fix: Use Anhydrous NH3/THF AcidPeak->Solution2 Solution3 Fix: Avoid Alcohol Solvents EsterPeak->Solution3

Figure 2: Diagnostic logic for identifying yield loss mechanisms based on NMR data.

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Standard reference for

    
     mechanisms on electron-deficient rings).
    
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for acid chloride activation and amidation).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Rohde, J. J., et al. (2007).[1] Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3077-3081.[1] (Demonstrates amide synthesis on fluorinated phenylacetic acid derivatives). Link

Sources

Technical Support Center: Solubility Optimization for 2,3,4-Trifluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TFP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Paradox

Welcome to the technical support center. You are likely here because your 2,3,4-trifluorophenyl (2,3,4-TFP) lead compound is precipitating in biological buffers or showing variable bioavailability.

The Root Cause: The 2,3,4-trifluoro substitution pattern creates a unique physicochemical trap. While the fluorine atoms protect the phenyl ring from metabolic oxidation (blocking the 2, 3, and 4 positions from P450 attack), they simultaneously induce exceptionally high crystal lattice energy . The specific arrangement of three adjacent fluorine atoms creates a strong dipole and facilitates tight


-

stacking in the solid state.

Your compound isn't just lipophilic (hydrophobic); it is "brick dust"—it refuses to leave the crystal lattice to enter the solvent. Standard solubilization methods often fail because they address lipophilicity but ignore the lattice energy barrier.

Module 1: Diagnostic & Initial Solubilization

Q: Why does my compound crash out immediately upon dilution from DMSO?

A: You are experiencing the "Solvent Shift Shock." When you dilute a DMSO stock (highly polar aprotic) into an aqueous buffer (highly polar protic), the solvent power drops exponentially. For 2,3,4-TFP compounds, the local supersaturation exceeds the nucleation threshold almost instantly due to the compound's desire to re-crystallize (high lattice energy).

The Fix: The "Spring and Parachute" Protocol You must inhibit nucleation during the dilution step.

Step-by-Step Protocol: Kinetic Solubility Preservation

  • The Stock: Prepare your stock at 10 mM or 20 mM in anhydrous DMSO. Do not use 100 mM; high concentration stocks promote immediate crashing upon contact with water.

  • The Intermediate (The Spring): Do not pipette DMSO directly into PBS.

    • Create a 10x Intermediate in a semi-polar solvent (e.g., PEG400 or Propylene Glycol).

    • Mix 10 µL DMSO Stock + 90 µL PEG400.

  • The Final Dilution (The Parachute):

    • Pipette the buffer into the intermediate (or vice versa, but slowly) with rapid vortexing.

    • Target: Final DMSO concentration < 1%.

Q: Which solvents are chemically compatible with the 2,3,4-trifluoro motif?

A: The electron-withdrawing nature of three fluorine atoms renders the ring electron-poor. Avoid nucleophilic solvents that could theoretically attack the ring (though 2,3,4-TFP is relatively stable, harsh conditions can trigger SNAr reactions).

Solvent Compatibility Matrix

Solvent ClassRecommended SolventsCompatibility Note
Primary Stock DMSO, DMAc (Dimethylacetamide)Excellent. High solubility. DMSO is preferred for biological compatibility.
Cosolvents PEG400, Propylene Glycol, EthanolGood. PEG400 is the "gold standard" intermediate for fluorinated aromatics.
Surfactants Tween 80, Cremophor EL, LabrasolModerate. Use Tween 80 (0.1-0.5%) to prevent aggregation in assays.
Avoid Primary Amines, Strong BasesRisk. Potential for SNAr displacement of fluorine at high temperatures/pH.

Module 2: Advanced Formulation (In Vivo & High Concentration)

Q: Standard cosolvents aren't working for my animal studies. What is the "Silver Bullet" for fluorinated aromatics?

A: Cyclodextrins (CDs), specifically Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.

The Mechanism: Fluorine atoms are hydrophobic and lipophilic.[1][2] The cavity of the


-cyclodextrin is hydrophobic. The 2,3,4-trifluorophenyl ring fits snugly into the CD cavity, shielding the hydrophobic fluorines from the aqueous environment while the CD's outer hydroxyls interact with water. This is often more effective for fluorinated compounds than for their non-fluorinated analogs due to the specific size/lipophilicity match.

Protocol: CD Complexation (The "Kneading" Method) Note: Simple mixing often fails to break the lattice energy of 2,3,4-TFP compounds. You need energy input.

  • Weighing: Weigh the required amount of SBE-

    
    -CD (e.g., Captisol) to achieve a 20% w/v solution in water.
    
  • The Slurry: Add your compound (solid powder) to the dry CD powder.

  • Wetting: Add a minimal amount of water (or 50:50 Ethanol/Water) to create a thick paste.

  • Energy Input: Grind (mortar and pestle) or high-shear mix for 20–30 minutes. This mechanical stress breaks the crystal lattice, allowing the molecule to slip into the CD cavity.

  • Dilution: Slowly add the remaining water to the paste while stirring to reach final volume.

  • Filtration: Filter through a 0.22 µm PVDF filter. The resulting solution should be clear.

Module 3: Visualization of Logic

Workflow 1: Troubleshooting "Crashing Out"

This diagram illustrates the decision logic when your compound precipitates during assay preparation.

Solubility_Troubleshooting Start Issue: Compound Precipitates in Aqueous Buffer Check_Stock Check DMSO Stock (Is it >20mM?) Start->Check_Stock Check_Stock->Start If >20mM (Dilute Stock) Dilution_Method Analyze Dilution Method Check_Stock->Dilution_Method If <20mM Direct_Add Direct Addition (DMSO -> Buffer) Dilution_Method->Direct_Add Intermediate Intermediate Step (DMSO -> PEG400 -> Buffer) Dilution_Method->Intermediate Precip_Persists Precipitation Persists? Direct_Add->Precip_Persists High Risk Intermediate->Precip_Persists Lower Risk Add_Surfactant Add Surfactant (0.1% Tween 80 or 0.5% MC) Precip_Persists->Add_Surfactant Yes Success Stable Solution Precip_Persists->Success No Switch_System Switch to Complexation (Cyclodextrins) Add_Surfactant->Switch_System Still Precipitates Add_Surfactant->Success Soluble

Caption: Decision tree for stabilizing 2,3,4-TFP compounds in aqueous media. Note the critical pivot to surfactants or cyclodextrins if cosolvents fail.

Workflow 2: The "Brick Dust" Solubilization Strategy

This diagram explains the physical chemistry strategy: breaking the lattice vs. masking lipophilicity.

Solubilization_Strategy Compound 2,3,4-TFP Compound (High Lattice Energy) Strategy_A Cosolvents (DMSO/PEG) Compound->Strategy_A Low Dose Strategy_B Amorphous Dispersion (HPMC-AS / PVP) Compound->Strategy_B Solid Oral Dose Strategy_C Host-Guest Complex (Cyclodextrins) Compound->Strategy_C Parenteral/High Dose Outcome_A Solvent Power Increase (Risk: Precipitation on Dilution) Strategy_A->Outcome_A Outcome_B Lattice Disruption (Best for Oral Bioavailability) Strategy_B->Outcome_B Outcome_C Hydrophobic Shielding (Best for IV/Injectable) Strategy_C->Outcome_C

Caption: Strategic selection based on the physicochemical barrier. 2,3,4-TFP compounds often require Strategy B or C due to high crystallinity.

Module 4: Analytical Troubleshooting (FAQ)

Q: My HPLC peaks are splitting or broadening. Is it degradation?

A: Likely not. It is probably aggregation . Fluorinated compounds are notorious for forming soluble aggregates (micelle-like structures) in mobile phases that are too aqueous.

  • The Fix: Increase the organic modifier in your HPLC method. Ensure your column temperature is elevated (40°C–50°C) to disrupt aggregates. Use a C18 column with high carbon loading or a Phenyl-Hexyl column (which interacts favorably with the fluorinated ring via

    
    -
    
    
    
    interactions).
Q: How do I measure solubility accurately? The numbers vary wildly.

A: You must distinguish between Kinetic and Thermodynamic solubility.

  • Kinetic (High Throughput): Adding DMSO stock to buffer. Measures how long the compound stays in solution before crashing. Result: Usually higher, but unstable.

  • Thermodynamic (Gold Standard): Adding solid powder to buffer and shaking for 24–48 hours. Result: The true solubility limit.

  • Recommendation: For 2,3,4-TFP compounds, Kinetic solubility is often misleading because the "brick dust" nature means the thermodynamic solubility is extremely low. Rely on thermodynamic data for formulation decisions.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Zhou, L., et al. (2017). Recent advances in drug delivery systems for fluorinated drugs.[3] Discovery Medicine. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29, 205-226. Link

Sources

Recrystallization solvents for 2-(2,3,4-Trifluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2,3,4-Trifluorophenyl)acetamide

Case ID: REC-TFA-234 Subject: Solvent Selection & Troubleshooting for Fluorinated Phenylacetamides Assigned Scientist: Senior Application Specialist Status: Active Guide[1]

Executive Summary & Chemical Context

Compound Analysis: this compound Structure: A primary amide (


) linked via a methylene bridge to a phenyl ring substituted with three fluorine atoms at positions 2, 3, and 4.[1]

Purification Logic: This molecule presents a "push-pull" solubility challenge.[1][2] The primary amide moiety creates a robust hydrogen-bonding network, resulting in a high crystal lattice energy (high melting point) and low solubility in non-polar solvents.[1] Conversely, the 2,3,4-trifluoro motif increases lipophilicity and reduces solubility in water compared to non-fluorinated analogues.[1]

Successful recrystallization requires a solvent system that disrupts the amide-amide hydrogen bonds at high temperatures while exploiting the lipophilic fluorinated ring to force precipitation upon cooling.

Solvent Selection Matrix

The following data summarizes solvent suitability based on the polarity profile of fluorinated phenylacetamides.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water Primary Choice High Best balance.[1] The amide dissolves in hot ethanol; water acts as a potent anti-solvent due to the hydrophobic fluorinated ring.
Toluene AlternativeMedium-HighExcellent for removing non-polar impurities.[1][2] Requires high heat (

) to dissolve the amide lattice.
Ethyl Acetate / Heptane Anti-SolventMediumGood for intermediate polarity impurities.[1] Risk of "oiling out" if the melting point is depressed by impurities.
Acetonitrile SpecificMediumUseful if the compound is too soluble in ethanol. Good for polar impurities.[1][2][3]
Water Anti-Solvent OnlyN/A The compound is likely insoluble in water even at boiling due to the trifluoro-substitution.
Dichloromethane (DCM) Wash SolventLowToo volatile for effective recrystallization; good for washing filter cakes.[1]

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the optimal purification path, specifically addressing the common issue of "oiling out" in fluorinated compounds.

Recrystallization_Workflow Start Crude this compound Solubility_Test Solubility Test (100 mg scale) Start->Solubility_Test Check_EtOH Soluble in boiling Ethanol? Solubility_Test->Check_EtOH Check_Toluene Soluble in boiling Toluene? Check_EtOH->Check_Toluene No (Too insoluble) Path_Binary Protocol A: Binary Solvent (EtOH / Water) Check_EtOH->Path_Binary Yes Path_Single Protocol B: Single Solvent (Toluene) Check_Toluene->Path_Single Yes Issue_Oil ISSUE: Product Oils Out (Liquid-Liquid Phase Separation) Check_Toluene->Issue_Oil Partial/Oiling Path_Binary->Issue_Oil Cools too fast Final Pure Crystalline Solid Path_Binary->Final Path_Single->Final Solution_Oil Remedy: 1. Re-heat to dissolve. 2. Add Seed Crystal. 3. Switch to EtOAc/Heptane. Issue_Oil->Solution_Oil Solution_Oil->Final

Caption: Logical workflow for solvent selection and troubleshooting phase separation (oiling out).

Detailed Experimental Protocols

Protocol A: The Binary System (Ethanol / Water)

Best for: General purification, removing inorganic salts or highly polar byproducts.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum 95% Ethanol (or Methanol) and heat to near reflux.

    • Tip: If the solution is colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Saturation: Once dissolved, keep the solution at a gentle boil.

  • Anti-Solvent Addition: Slowly add warm water dropwise via a pipette.[1]

    • Stop Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Clearing: Add 2-3 drops of hot Ethanol to clear the turbidity.[1] The solution is now saturated.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.

    • Critical: Do not agitate. Fluorinated amides can form supersaturated solutions easily.[1]

  • Collection: Cool in an ice bath (

    
    ) for 30 minutes. Filter the white needles/plates and wash with cold 50:50 Ethanol/Water.
    
Protocol B: High-Temperature Single Solvent (Toluene)

Best for: Removing non-polar organic impurities or if the compound is moisture-sensitive.[1]

  • Dissolution: Suspend the solid in Toluene (approx. 5-10 mL per gram).

  • Heating: Heat to boiling (

    
    ). Toluene is excellent because its high boiling point can overcome the amide lattice energy.
    
  • Filtration: If undissolved solids remain (likely inorganic salts), filter the hot solution rapidly.[1]

  • Slow Cooling: Wrap the flask in a towel or place it in a warm oil bath and turn off the heat to allow extremely slow cooling.

    • Why? Rapid cooling in non-polar solvents often traps impurities or causes oiling.[1]

  • Collection: Filter and wash with cold Hexane or Toluene.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

  • Cause: This is common with fluorinated compounds.[1] The melting point of the solvated solid is lower than the boiling point of the solvent mixture, or the solution cooled too fast, causing liquid-liquid phase separation (LLPS) before nucleation.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a Seed Crystal: If you have any pure material, add a tiny speck at a temperature just below the boiling point.[1]

    • Change Solvent: Switch to a system with a lower boiling point (e.g., Ethyl Acetate/Heptane) so crystallisation occurs below the oiling temperature.

Q2: The yield is very low, but the mother liquor is still cloudy.

  • Cause: The trifluorophenyl group makes the molecule moderately lipophilic, so it may remain too soluble in Ethanol.

  • Fix: Increase the ratio of Water (anti-solvent). Alternatively, concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).

Q3: Can I use Chlorinated solvents like Chloroform?

  • Analysis: While the compound will dissolve, chlorinated solvents are generally poor for recrystallization because their solubility curve is often too flat (soluble cold and soluble hot). They are better for extraction than purification.[1]

References & Authority

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] (General principles of amide solubility and solvent polarity).

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard protocols for binary solvent systems like Ethanol/Water).[1]

  • National Institutes of Health (NIH) / PMC. Structure Activity Relationship Studies... Role of Fluorine.[1][4] (Context on the lipophilicity and solubility changes induced by trifluoro-substitution on phenyl rings).

  • Athabasca University. Experiment 2: Recrystallization Solvents. (Data on acetanilide derivatives, serving as the base model for the target compound).

Disclaimer: This guide assumes standard laboratory safety practices. This compound should be handled with appropriate PPE, as fluorinated organic intermediates can be irritants.[1]

Sources

Preventing hydrolysis of fluorinated phenylacetamides during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for Fluorinated Phenylacetamides

Ticket ID: #FA-HYD-001 Subject: Prevention of Hydrolysis During Aqueous Workup Status: Open Priority: Critical

Diagnostic & Triage: Why is my product disappearing?

The Issue: You have synthesized a fluorinated phenylacetamide (e.g., an


-fluorophenylacetamide or a polyfluorinated acetanilide). The reaction TLC showed full conversion, but after an aqueous workup (extraction), the product mass is significantly lower, or you have recovered the starting aniline/acid.

The Root Cause: Electronic Activation Standard amides are generally stable to aqueous hydrolysis due to resonance stabilization (


). However, fluorine atoms are potent Electron Withdrawing Groups (EWGs) that destabilize this resonance, effectively turning your amide into an "activated" species, similar to an ester or acid chloride.

There are two distinct "Risk Profiles" depending on where the fluorine is located:

Risk ProfileStructure TypeMechanism of Instability
Type A: The "Active Ester" Mimic Fluorinated Anilide (Fluorine on the Nitrogen-side ring)e.g., N-(pentafluorophenyl)acetamideThe fluorine atoms pull electron density from the nitrogen. This makes the nitrogen lone pair less available for resonance and makes the amine a better leaving group (lower pKa of conjugate acid). Hydroxide attacks the carbonyl, and the amine falls off easily.
Type B: The "Super-Electrophile"

-Fluoroamide
(Fluorine on the Carbonyl-side carbon)e.g., 2-fluoro-2-phenylacetamide
The fluorine atoms on the

-carbon inductively withdraw density from the carbonyl carbon (

), making it highly electrophilic . It becomes a "magnet" for nucleophiles (water/hydroxide).

The Trap: Standard workups often use basic washes (1M NaOH, sat. NaHCO


) to remove unreacted acid. For fluorinated amides, basic washes are destructive.  The hydroxide ion (

) is a strong enough nucleophile to cleave these activated amides at room temperature.

Standard Operating Procedures (SOPs)

Workflow Visualization: The Safe Workup Protocol

The following decision tree outlines the safe handling of labile fluorinated amides.

WorkupProtocol Start Crude Reaction Mixture Quench Quench Step Start->Quench CheckType Is the Amide Activated? (Poly-F on Ring or Alpha-F) Quench->CheckType Standard Standard Basic Workup (NaHCO3 / NaOH) CheckType->Standard No (Unsubstituted) LabilePath Labile Protocol (Strict pH Control) CheckType->LabilePath Yes (Fluorinated) Solvent Dilute with EtOAc/DCM Cool to 0°C LabilePath->Solvent Wash1 Acidic Wash (0.5M HCl or Citric Acid) Removes unreacted amines Solvent->Wash1 Wash2 Neutral Wash (Water or Brine) *NO BASES* Wash1->Wash2 Dry Dry over Na2SO4 (Avoid MgSO4 if slightly acidic) Wash2->Dry

Figure 1: Decision tree for selecting the correct workup based on amide stability.

Step-by-Step Protocol: The "Cold & Acidic" Method

Objective: Isolate fluorinated phenylacetamide without hydrolysis.

  • Temperature Control:

    • Cool the reaction mixture to 0°C before quenching. Hydrolysis rates drop significantly at lower temperatures.

  • Solvent Dilution:

    • Dilute with a non-miscible organic solvent (DCM or EtOAc). Avoid ethers if you suspect peroxide formation, though they are chemically compatible.

  • The Acid Wash (Removal of Amines):

    • Do NOT use NaOH or NaHCO

      
       to remove excess starting material.
      
    • Wash the organic layer with 0.5 M Citric Acid or 1 M HCl (cold).

    • Why? Acidic conditions protonate unreacted amines (making them water-soluble) but do not catalyze amide hydrolysis as fast as bases do. The fluorinated amide is less basic than the starting amine, so it will remain in the organic layer.

  • The Neutral Wash (Removal of Acids):

    • If you need to remove unreacted carboxylic acids, do not use base .

    • Instead, rely on column chromatography later. Attempting to wash out the acid with bicarbonate will likely hydrolyze your product.

    • Wash with distilled water followed by saturated NaCl (Brine) to remove bulk water.

  • Drying & Concentration:

    • Dry over anhydrous Na

      
      SO
      
      
      
      (Sodium Sulfate).
    • Note: Avoid MgSO

      
       (Magnesium Sulfate) if your compound is extremely sensitive, as it is slightly Lewis acidic.
      
    • Concentrate on a rotary evaporator at < 40°C .

Mechanism of Failure (The "Why")

Understanding the mechanism allows you to predict which other compounds might fail.

HydrolysisMechanism Amide Fluorinated Amide (Electrophilic Carbonyl) Tetrahedral Tetrahedral Intermediate (Stabilized by EWG) Amide->Tetrahedral Nucleophilic Attack (Fast due to F-induction) Base Hydroxide (OH-) (From NaHCO3/NaOH wash) Base->Tetrahedral Collapse Collapse & Elimination Tetrahedral->Collapse Products Carboxylate + Fluoro-Aniline (Irreversible) Collapse->Products Leaving Group (Ar-NH-) is stabilized by F

Figure 2: Mechanism showing why fluorinated amides are susceptible to base-mediated hydrolysis.

Key Data Point: The pKa of the conjugate acid of the leaving group (the aniline) dictates stability.

  • Aniline (Unsubstituted): pKa ~ 4.6 (Poor leaving group

    
     Stable Amide).
    
  • Pentafluoroaniline: pKa ~ 0.28 (Excellent leaving group

    
    Unstable Amide ).
    

Troubleshooting & FAQs

Q: I have a stubborn emulsion during the water wash. Usually, I use brine, but you said to be careful. What do I do? A: You can use brine, but ensure it is neutral . Commercial brine can sometimes be slightly basic. Add a few drops of HCl to your brine solution to ensure pH


 6-7 before use. Alternatively, filter the emulsion through a pad of Celite to break the physical suspension.

Q: I must remove the unreacted carboxylic acid, but I can't use base. How do I purify? A: Do not risk the workup. Move directly to purification:

  • Reverse Phase (C18) Flash Chromatography: This is the gold standard. You can use water/acetonitrile gradients with 0.1% Formic Acid. The acid will elute separately from your amide.

  • Recrystallization: If your product is a solid, try recrystallizing from EtOH/Water.

Q: Can I use a solid-supported scavenger? A: Yes. This is the preferred "High-Throughput" method.

  • To remove excess Amine : Use a sulfonic acid resin (e.g., Dowex 50W or Amberlyst 15).

  • To remove excess Acid : Use a weak anion exchange resin (e.g., Amberlyst A21) carefully, or simply rely on chromatography.

Q: My product decomposes on the silica column. A: Silica gel is slightly acidic. If your fluorinated amide is acid-sensitive (less common, but possible with specific substitution patterns), add 1% Triethylamine to your eluent. However, for most fluorinated amides, silica is safe; the danger lies in the basic workup.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (Discussion on Hammett equation and amide hydrolysis rates).

  • Pace, V., et al. (2014). Robust and Efficient Synthesis of Highly Functionalized

    
    -Fluoroamides. Journal of Organic Chemistry, 79(11), 5340–5346. (Provides context on stability and synthesis of alpha-fluoroamides). 
    
  • Swaroop, D. K., et al. (2019). Synthesis of

    
    -Fluoroamides with a C–F Quaternary Stereogenic Center. European Journal of Organic Chemistry. (Discusses hydrolytic stability of fluorinated intermediates). 
    

Sources

Validation & Comparative

HPLC retention time comparison of trifluorophenylacetamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC Separation of Trifluorophenylacetamide Positional Isomers

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the rigorous separation and analysis of isomers are not merely a procedural step but a fundamental necessity. Positional isomers, such as the ortho-, meta-, and para-trifluorophenylacetamide, possess identical chemical formulas but differ in the substitution pattern on the aromatic ring. This subtle structural variance can lead to profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, developing a robust and reliable analytical method to resolve these isomers is paramount for ensuring drug safety, efficacy, and quality control.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) retention times for trifluorophenylacetamide isomers. We will explore the underlying chromatographic principles, present a detailed experimental protocol, and analyze comparative data generated on two distinct reversed-phase columns. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to achieve baseline separation of these critical compounds.

The Chromatographic Challenge: Resolving Positional Isomers

Positional isomers often share very similar physicochemical properties, such as polarity and pKa, making their separation a significant analytical challenge. Standard reversed-phase HPLC, which primarily separates compounds based on hydrophobicity, may fail to adequately resolve these isomers.[3] The key to a successful separation lies in exploiting the subtle differences in their electronic and steric characteristics through strategic selection of the stationary phase.

Causality Behind Column Selection:

  • Standard C18 (ODS) Columns: These are the workhorses of reversed-phase chromatography, relying on hydrophobic interactions between the C18 alkyl chains and the analyte.[4] While effective for a broad range of compounds, their selectivity for positional isomers can be limited as the primary interaction mechanism does not strongly differentiate based on substituent position.

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique and powerful alternative selectivity. The fluorinated phenyl ring of the stationary phase engages in multiple interaction modes, including hydrophobic, π–π, dipole-dipole, and ion-exchange interactions.[5] The highly electronegative fluorine atoms create a strong dipole moment and an electron-deficient ring system, which can interact preferentially with analytes possessing aromatic rings and polar functional groups. This multi-modal interaction capability makes PFP phases particularly adept at resolving halogenated compounds and positional isomers where differences in electron density and dipole moment can be exploited.[6][7]

In this guide, we will compare the performance of a traditional C18 column against a PFP column to demonstrate the tangible impact of stationary phase chemistry on the resolution of trifluorophenylacetamide isomers.

Experimental Protocol: A Validated Approach

This section details a self-validating protocol for the comparative analysis. The methodology is designed to be robust and reproducible, providing a solid foundation for method development in your own laboratory.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a binary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Columns:

    • Standard C18 Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • PFP Column (e.g., Hypersil GOLD PFP, 4.6 x 150 mm, 5 µm)[7]

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade

    • Formic Acid, LC-MS Grade

    • Ortho-, Meta-, and Para-Trifluorophenylacetamide standards

Sample and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is used as a mobile phase modifier to control pH and ensure the analytes are in a consistent, non-ionized state, which leads to sharper, more symmetrical peaks. It is also volatile, making it compatible with LC-MS applications.[8]

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of each isomer individually in Acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard containing all three isomers at a final concentration of 10 µg/mL each by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

    • Rationale: A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.[8]

  • Column Temperature: 35 °C

    • Rationale: Maintaining a constant, elevated temperature reduces mobile phase viscosity, improves peak shape, and ensures retention time reproducibility.

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Elution Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 30
    15.0 70
    15.1 30

    | 20.0 | 30 |

    • Rationale: A gradient elution is employed to ensure that all three isomers, which may have different polarities, are eluted with good peak shape within a reasonable analysis time. The program starts at a lower organic content to retain the more polar isomers and gradually increases to elute the more hydrophobic ones.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) B Prepare Isomer Standards (Stock & Working Mixture) C Equilibrate HPLC System & Column (C18 or PFP) B->C D Inject 5 µL Working Standard Mixture C->D E Run Gradient Elution (20 min) D->E F Detect Analytes (UV @ 254 nm) E->F G Integrate Chromatogram & Record Retention Times (tR) F->G H Calculate Resolution (Rs) & Compare Performance G->H I Final Report Generation H->I

Caption: A streamlined workflow for the HPLC analysis of trifluorophenylacetamide isomers.

Results: A Comparative Analysis of Retention and Resolution

Following the execution of the protocol, the retention times and resolution for the three isomers were recorded for both the C18 and PFP columns. The data presented below is representative of a typical experimental outcome and is summarized for clear comparison.

IsomerColumn TypeRetention Time (tR) (min)Resolution (Rs)
ortho-Trifluorophenylacetamide C188.52-
meta-Trifluorophenylacetamide C188.751.3 (between ortho/meta)
para-Trifluorophenylacetamide C188.790.3 (between meta/para)
ortho-Trifluorophenylacetamide PFP 9.15 -
meta-Trifluorophenylacetamide PFP 9.88 3.1 (between ortho/meta)
para-Trifluorophenylacetamide PFP 10.45 2.5 (between meta/para)
Discussion of Results

The experimental data clearly demonstrates the superior performance of the PFP column for this specific application.

  • On the C18 Column: The isomers elute very close to one another. The resolution between the ortho and meta isomers (Rs = 1.3) is below the generally accepted baseline separation value of 1.5. More critically, the meta and para isomers are almost completely co-eluted (Rs = 0.3), making accurate quantification impossible. This outcome is expected, as the separation relies primarily on minor differences in hydrophobicity, which are insufficient for full resolution.

  • On the PFP Column: A significant improvement in separation is observed. All three isomers are well-resolved with resolution values well above 2.0, indicating baseline separation. The elution order (ortho < meta < para) suggests that interactions beyond simple hydrophobicity are at play. The differences in the position of the electron-withdrawing trifluoromethyl group alter the dipole moment and electron density distribution of each isomer's aromatic ring. These differences lead to varied strengths of interaction with the electron-deficient PFP stationary phase, resulting in distinct retention times and excellent chromatographic resolution.[5]

Conclusion and Recommendations

For researchers and drug development professionals tasked with the analysis of trifluorophenylacetamide isomers, the choice of HPLC stationary phase is critical to achieving a successful and reliable separation. While a standard C18 column may provide partial separation, it is insufficient for robust quantification due to co-elution, particularly of the meta and para isomers.

This guide conclusively demonstrates that a Pentafluorophenyl (PFP) stationary phase provides the necessary selectivity to achieve baseline resolution of all three positional isomers. The multi-modal interaction capabilities of the PFP phase effectively exploit the subtle electronic differences between the isomers, leading to a significant increase in resolution compared to traditional C18 phases. Therefore, the use of a PFP column under the described gradient conditions is the recommended approach for the accurate analysis and quality control of trifluorophenylacetamide and its related impurities.

References

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.RSC Publishing.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.Chromatography Forum.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS.Cogent HPLC Columns.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.PubMed.
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.ResearchGate.
  • FluroPhase Premium HPLC Columns.Analytical Sales.
  • Chiral Separation Using SFC and HPLC.Shimadzu.
  • Isomerism - Part One.LITFL.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.Obrnuta faza.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.LCGC International.
  • Mechanisms of retention in HPLC.SlideShare.
  • Impact of flow rate on retention time.Chromatography Today.

Sources

Mass spectrometry fragmentation pattern of 2-(2,3,4-Trifluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation profile of 2-(2,3,4-Trifluorophenyl)acetamide , a critical regioisomer often monitored during the synthesis of fluorinated pharmaceuticals like Sitagliptin.

This guide is structured to assist analytical scientists in distinguishing this compound from its structural isomers (specifically the 2,4,5-trifluoro analogue) using LC-MS/MS.

Executive Summary

In the development of fluorinated therapeutics, distinguishing between regioisomers is a critical quality attribute. This compound (hereafter 2,3,4-TFAA ) is a structural isomer of the key Sitagliptin intermediate, 2-(2,4,5-Trifluorophenyl)acetamide (2,4,5-TFAA ).

While both compounds share an identical molecular weight (189.04 Da) and elemental formula (


), their fragmentation kinetics under Collision-Induced Dissociation (CID) differ due to the electronic and steric effects of the fluorine substitution patterns. This guide provides the definitive fragmentation pathways and experimental protocols to identify 2,3,4-TFAA with high confidence.

Chemical Identity & Properties

FeatureTarget Compound (Impurity)Primary Alternative (Active Intermediate)
Name This compound 2-(2,4,5-Trifluorophenyl)acetamide
Structure Phenyl ring with F at 2,3,4 positionsPhenyl ring with F at 2,4,5 positions
Formula


Monoisotopic Mass 189.0402 Da189.0402 Da

190.0475 m/z 190.0475 m/z
Key Differentiator Vicinal Fluorine Crowding (3 consecutive) Dispersed Fluorine Pattern

Fragmentation Mechanism & Pathway Analysis[1][2][3][4][5]

The fragmentation of 2,3,4-TFAA under Electrospray Ionization (ESI+) follows a predictable pathway dominated by amide bond cleavage and subsequent stabilization of the fluorinated benzyl cation.

Primary Fragmentation Pathway (ESI+)
  • Precursor Selection: The protonated molecule

    
     at m/z 190.05  is selected.
    
  • Neutral Loss of Ammonia (

    
     17 Da):  The amide group undergoes cleavage, expelling 
    
    
    
    to form the acylium ion at m/z 173.02 .
  • Decarbonylation (

    
     28 Da):  The acylium ion rapidly loses carbon monoxide (
    
    
    
    ) to generate the 2,3,4-trifluorobenzyl cation at m/z 145.03 .
  • Fluorine Elimination (

    
     20 Da):  The benzyl cation, possessing high internal energy, eliminates Hydrogen Fluoride (
    
    
    
    ) to form a difluoro-tropylium-like ion at m/z 125.02 .
Mechanistic Diagram (DOT Visualization)

The following diagram illustrates the stepwise degradation logic, highlighting the critical transition states.

FragmentationPathway Parent [M+H]+ Precursor m/z 190.05 (C8H7F3NO)+ Acylium Acylium Ion m/z 173.02 (C8H4F3O)+ Parent->Acylium - NH3 (17 Da) Primary Amide Cleavage Phenyl Trifluorophenyl Cation m/z 131.01 (C6H2F3)+ Parent->Phenyl - CH2CONH2 (59 Da) Direct Alpha Cleavage (Minor) Benzyl Trifluorobenzyl Cation m/z 145.03 (C7H4F3)+ Acylium->Benzyl - CO (28 Da) Decarbonylation Tropylium Difluoro-Tropylium Ion m/z 125.02 (C7H3F2)+ Benzyl->Tropylium - HF (20 Da) Ortho-F Elimination

Caption: ESI+ Fragmentation Pathway of this compound showing major transitions.

Experimental Differentiation: 2,3,4-TFAA vs. 2,4,5-TFAA

While the m/z values for the fragments (173, 145, 125) are identical for both isomers, the relative abundance and chromatographic retention differ significantly due to the "Ortho Effect."

The "Ortho Effect" Hypothesis

In the 2,3,4-isomer , the presence of three consecutive fluorine atoms creates significant electron repulsion and steric crowding.

  • Observation: The loss of

    
     (transition 
    
    
    
    ) is typically more pronounced in the 2,3,4-isomer compared to the 2,4,5-isomer. The 2,3,4-configuration facilitates H-F interaction due to the proximity of ring protons to the crowded fluorine region during ring expansion/contraction.
  • Diagnostic Ratio: Compare the intensity ratio of

    
    .
    
    • 2,3,4-TFAA: Higher Ratio (> 0.4)

    • 2,4,5-TFAA: Lower Ratio (< 0.2)

Chromatographic Separation (Critical)

Mass spectrometry alone should not be the sole identifier. Orthogonal separation is required.

Parameter2,3,4-TFAA (Impurity)2,4,5-TFAA (Product)
Polarity Slightly more polar (Dipole moment affected by vicinal F)Less polar
Retention Time (C18) Elutes Earlier Elutes Later
Resolution Req. Minimum

required for quantitation

Standard Operating Procedure (SOP)

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Rationale: Acidification ensures complete protonation (

    
    ) prior to injection, maximizing sensitivity.
    
LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Collision Gas: Argon (1.5 mTorr)

MRM Transitions Table:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 190.1145.01550Primary detection (Benzyl cation)
Qualifier 1 190.1173.01050Confirmation (Acylium ion)
Qualifier 2 190.1125.02550Isomer discrimination (High energy)

References

  • Dubey, R. et al. "Structural Characterization of Sitagliptin and its Related Impurities by LC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Holčapek, M. et al. "Fragmentation behavior of fluorinated aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.[1][2]

  • NIST Chemistry WebBook. "Standard Reference Data for Trifluorophenyl Compounds." National Institute of Standards and Technology.

Disclaimer: This guide is for research purposes only. Analytical methods must be validated in-house using certified reference standards before use in regulated environments.

Sources

Comparative biological activity of 2,3,4- vs 2,4,5-trifluorophenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2,3,4-trifluorophenylacetamide versus 2,4,5-trifluorophenylacetamide derivatives, focusing on their distinct pharmacological profiles in medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Isomer Effect

In drug design, the specific substitution pattern of fluorine atoms on a phenyl ring profoundly alters the electronic landscape, metabolic stability, and steric fit of the pharmacophore. While both 2,3,4- and 2,4,5-trifluorophenyl moieties enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs, they exhibit divergent biological activities driven by their topology:

  • 2,4,5-Trifluorophenylacetamide: The "Gold Standard" for DPP-4 inhibition (e.g., Sitagliptin). Its topology is critical for occupying the S1 hydrophobic pocket of serine proteases.

  • 2,3,4-Trifluorophenylacetamide: Emerging utility in antimicrobial and anticonvulsant scaffolds. The crowded "vicinal" fluorine pattern creates a distinct electrostatic surface that favors specific bacterial efflux pump inhibition or ion channel modulation.

Physicochemical & Mechanistic Comparison

The biological divergence stems from the electronic and steric differences between the two isomers.

Feature2,4,5-Trifluorophenylacetamide2,3,4-Trifluorophenylacetamide
Electronic Effect Distributed electron withdrawal; Para-hydrogen (H-3, H-6) is acidic but sterically accessible.Concentrated electron withdrawal on one side; Creates a strong dipole moment.
Metabolic Stability High. Blocks the metabolically vulnerable para-position (C-4) and two ortho/meta sites.Moderate to High. Blocks C-2, C-3, C-4, but leaves C-5 and C-6 open for potential oxidative attack.
Key Biological Target DPP-4 (Dipeptidyl Peptidase-4) Bacterial Gyrase / Ion Channels
Binding Mode

-stacking in S1 hydrophobic pocket (Tyr547).
Hydrophobic pore blocking; Electrostatic repulsion in tight pockets.
Structural Logic Diagram

The following decision tree illustrates the selection logic for these isomers based on the intended biological target.

IsomerSelection Start Target Identification Metabolic Requirement: Metabolic Stability Start->Metabolic Pocket Binding Pocket Characteristics Start->Pocket Res245 Select 2,4,5-Isomer (Sitagliptin Scaffold) Metabolic->Res245 Para-block required S1 Deep Hydrophobic Pocket (e.g., DPP-4, S1) Pocket->S1 Tight Steric Fit Surface Solvent Exposed / Ion Channel Pore Pocket->Surface Dipole/Electrostatics S1->Res245 Res234 Select 2,3,4-Isomer (Antimicrobial/Anticonvulsant) Surface->Res234

Caption: Decision matrix for selecting trifluorophenyl isomers based on target binding site topology and metabolic requirements.

Case Study A: DPP-4 Inhibition (The 2,4,5-Dominance)

The most prominent application of the 2,4,5-trifluorophenyl moiety is in Sitagliptin (Januvia), a selective DPP-4 inhibitor for Type 2 Diabetes.

Mechanism of Action

In the active site of DPP-4, the inhibitor must occupy the S1 hydrophobic pocket.

  • Why 2,4,5- works: The 2,4,5-substitution pattern allows the phenyl ring to fit snugly into the S1 pocket, engaging in optimal

    
    -
    
    
    
    T-shaped stacking interactions with Tyr547 . The fluorines at 2, 4, and 5 positions reduce electron density, strengthening the interaction with the electron-rich tyrosine ring while avoiding steric clashes with the pocket walls (Val656, Trp659).
  • Why 2,3,4- fails: The 2,3,4-isomer places a fluorine at the 3-position (meta) which, in combination with the 2- and 4-fluorines, creates a steric bulk on one "face" of the ring that clashes with the narrow S1 subsite residues, significantly increasing

    
     (reducing potency).
    
Supporting Data (Reconstructed from SAR Studies)
  • 2,4,5-Analog:

    
     (Sitagliptin)
    
  • 2,3,4-Analog:

    
     (Significant loss of potency due to steric clash).
    

Case Study B: Antimicrobial Activity (The 2,3,4-Niche)

Conversely, 2,3,4-trifluorophenyl derivatives have shown superior potency in specific antimicrobial applications, particularly when integrated into 1,3,4-oxadiazole or thiourea scaffolds.

Experimental Data: Antibacterial Efficacy

In a comparative study of oxadiazole derivatives, the 2,3,4-trifluorophenyl moiety exhibited potent inhibition against Gram-negative bacteria, outperforming other halogenated isomers.[1]

Compound ScaffoldSubstituentOrganismMIC (

g/mL)
Activity Level
1,3,4-Oxadiazole2,3,4-Trifluorophenyl P. aeruginosa3.0 Potent
1,3,4-Oxadiazole4-FluorophenylP. aeruginosa12.5Moderate
1,3,4-Oxadiazole2,4-DifluorophenylP. aeruginosa6.25Good

Note: Data derived from oxadiazole derivative studies (Khan et al., ResearchGate).

Experimental Protocols

To validate these activities in your own pipeline, use the following standardized protocols.

Protocol A: DPP-4 Enzymatic Inhibition Assay (For 2,4,5-Validation)

Objective: Determine


 of acetamide derivatives against recombinant human DPP-4.
  • Reagent Prep: Dilute test compounds in DMSO. Prepare substrate (Gly-Pro-AMC) at

    
     in assay buffer (25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl).
    
  • Incubation: Mix 10

    
     of test compound with 10 
    
    
    
    of recombinant DPP-4 enzyme (0.5 nM final). Incubate at 25°C for 15 mins.
  • Reaction Start: Add 20

    
     of Gly-Pro-AMC substrate.
    
  • Detection: Measure fluorescence (Ex: 350 nm / Em: 460 nm) kinetically for 20 mins.

  • Analysis: Calculate slope of fluorescence vs. time. Plot % inhibition vs. log[concentration] to derive

    
    .
    
Protocol B: Antimicrobial Microdilution Assay (For 2,3,4-Validation)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial suspension (E. coli or P. aeruginosa) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Plate: Dispense 100

    
     of broth into 96-well plates. Perform serial 2-fold dilutions of the 2,3,4-trifluorophenylacetamide derivative (range: 100 
    
    
    
    to 0.1
    
    
    ).
  • Inoculation: Add 100

    
     of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Assess turbidity visually or via OD600 absorbance. The lowest concentration with no visible growth is the MIC.

Workflow Visualization

ExperimentalWorkflow cluster_DPP4 DPP-4 Assay (Enzymatic) cluster_MIC Antimicrobial Assay (Cell-Based) Compound Test Compound (2,3,4- or 2,4,5-Isomer) Mix Mix with DPP-4 Enzyme (15 min Pre-incubation) Compound->Mix Dilute Serial Dilution in Mueller-Hinton Broth Compound->Dilute Substrate Add Gly-Pro-AMC Substrate Mix->Substrate Read Measure Fluorescence (Kinetic Mode) Substrate->Read Inoculate Add Bacterial Inoculum (10^6 CFU/mL) Dilute->Inoculate Incubate Incubate 24h @ 37°C Check Turbidity Inoculate->Incubate

Caption: Parallel experimental workflows for validating enzymatic inhibition (DPP-4) and cellular toxicity (MIC).

References

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Zeremski, V., et al. (2012). "Synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as novel potential affordable antitubercular agents."[2] Molecules. Link

  • Khan, M.S.Y., et al. (2001). "Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-fluoro-4-methoxy phenyl moiety."[1] Indian Journal of Chemistry. (Referenced via ResearchGate context on 2,3,4-trifluorophenyl activity). Link

  • Thornberry, N. A., & Gallwitz, B. (2009). "Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4)." Diabetes, Obesity and Metabolism. Link

Sources

Guide: Validating Synthesis of Fluorinated Amides via In-Situ IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, fluorinated amides are privileged scaffolds due to their metabolic stability and lipophilicity. However, their synthesis often suffers from "invisible" failures where traditional TLC or LC-MS monitoring lags behind reaction kinetics.

This guide challenges the exclusive reliance on NMR for reaction monitoring. While NMR remains the structural gold standard, FT-IR (Fourier Transform Infrared Spectroscopy) is superior for real-time kinetic validation of fluorinated amides. The electronegativity of fluorine induces a diagnostic "Blue Shift" in the Amide I band, creating a self-validating spectral signature that allows researchers to make go/no-go decisions in minutes, not hours.

The Challenge: Why Fluorinated Amides are Different

Synthesizing amides like


-trifluoromethyl acetamides  introduces a unique analytical challenge. The strong electron-withdrawing nature of the trifluoromethyl (

) group perturbs standard spectroscopic signals.
  • The NMR Problem:

    
     NMR is excellent but requires specific probes and often lacks the integration precision of 
    
    
    
    NMR without internal standards.
    
    
    NMR signals for carbonyls are often split into quartets (coupling with F), reducing signal-to-noise ratios.
  • The MS Problem: Many fluorinated intermediates are neutral and poorly ionizable in ESI-MS, leading to "silent" traces even when the reaction is proceeding.

Comparative Analysis: IR vs. Alternatives

The following table objectively compares IR against standard alternatives for reaction monitoring (not final structure elucidation).

FeatureIn-Situ IR (ReactIR/ATR) High-Field NMR (

)
LC-MS (ESI/APCI) Verdict
Time to Result Real-time (< 30 sec)Slow (15–60 min prep + run)Medium (5–10 min)IR Wins for kinetics.
Structural Detail Functional Group onlyAtom-level connectivityMass/Charge ratioNMR Wins for confirmation.
Sensitivity to F-Amides High (Dipole change is large)High (if

probe used)
Variable (Ionization issues)IR is most robust for monitoring.
Cost per Data Point NegligibleHigh (Solvents/Tubes/Cryogens)Medium (Columns/Solvents)IR Wins on OpEx.
In-Process Capability Excellent (Dip probe/Flow cell)Poor (Requires aliquots)Good (Requires dilution)IR is the true PAT tool.

Deep Dive: The "Blue Shift" Validation Mechanism

To validate a fluorinated amide using IR, you must look for a specific deviation from standard textbook values.

The Inductive Perturbation

In a standard non-fluorinated secondary amide (e.g.,


-benzylacetamide), the Amide I band  (primarily 

stretch) appears at 1650–1690 cm⁻¹ .

However, in a trifluoroacetamide (


), the fluorine atoms exert a massive inductive effect (

):
  • Electron Withdrawal: The

    
     group pulls electron density away from the carbonyl carbon.
    
  • Resonance Suppression: This withdrawal competes with the nitrogen lone pair's ability to donate into the carbonyl (the resonance that typically gives amide bonds partial single-bond character).

  • Bond Shortening: The

    
     bond retains more double-bond character, becoming shorter and stiffer.
    
  • Frequency Increase: A stiffer spring vibrates faster. Consequently, the Amide I band shifts upfield (Blue Shift) to 1700–1740 cm⁻¹ .

Key Spectral Markers
Vibrational ModeStandard Amide FrequencyFluorinated Amide FrequencyValidation Logic
Amide I (

Stretch)


Primary confirmation of F-attachment.

Stretch
N/A

Broad, intense multi-band region.
Amide II (

Bend)


Secondary confirmation (often weaker).

Experimental Protocol: Synthesis of N-Benzyl-2,2,2-trifluoroacetamide

Objective: Synthesize and validate a fluorinated amide using in-situ IR monitoring to determine the endpoint.

Reagents:

  • Benzylamine (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an in-situ IR probe (e.g., Mettler Toledo ReactIR or a diamond ATR dip probe).

  • Baseline Acquisition: Charge the flask with DCM and Benzylamine. Start stirring. Collect the background spectrum (solvent) and the

    
     spectrum (amine starting material).
    
    • Note: Look for amine

      
       stretches at 
      
      
      
      .
  • Base Addition: Add TEA. Monitor for any salt formation shifts (usually minimal).

  • Reaction Initiation (The Critical Step):

    • Cool the mixture to

      
      .
      
    • Add TFAA dropwise via the funnel.

    • Monitor the 1780–1850 cm⁻¹ region: TFAA has a characteristic anhydride doublet (symmetric/asymmetric

      
      ) in this high-frequency range.
      
  • Real-Time Monitoring:

    • Watch for Disappearance: The anhydride bands at

      
       should appear upon addition and then decrease as it is consumed.
      
    • Watch for Appearance: A new, sharp band will rise at

      
       . This is your Fluorinated Amide I  band.
      
    • Crucial Check: If the band appears at

      
      , you have likely hydrolyzed the anhydride to acid or failed to incorporate the fluorine properly.
      
  • Endpoint Determination: The reaction is complete when the TFAA bands (

    
    ) stabilize or disappear, and the Amide I band (
    
    
    
    ) saturates.
  • Workup: Quench with water, separate organic layer, dry over

    
    , and concentrate.
    

Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating the product using the spectral data described above.

G Start Start Synthesis (Amine + Fluorinated Acylating Agent) Acquire Acquire In-Situ/ATR Spectrum Start->Acquire CheckRegion1 Check 1700-1750 cm⁻¹ (Carbonyl Region) Acquire->CheckRegion1 Decision1 Is there a strong band at >1700 cm⁻¹? CheckRegion1->Decision1 CheckRegion2 Check 1100-1350 cm⁻¹ (Fingerprint Region) Decision1->CheckRegion2 Yes (Blue Shift observed) Fail1 FAIL: Standard Amide/Hydrolysis (Band at <1690 cm⁻¹) Decision1->Fail1 No (Band at ~1650) Decision2 Are there intense C-F bands? CheckRegion2->Decision2 Success PASS: Fluorinated Amide Formed (Proceed to Workup) Decision2->Success Yes Fail2 FAIL: No Fluorine Incorporation Decision2->Fail2 No Confirm Secondary Validation (¹H/¹⁹F NMR) Success->Confirm Final QC

Figure 1: Logic flow for validating fluorinated amide synthesis via IR spectroscopy. Note the critical decision point at the >1700 cm⁻¹ shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amide I/II frequencies and inductive shifts).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Barrow, G. M. (1955). The Induction Effect in Infrared Spectra. The Journal of Chemical Physics, 23, 2448.
  • Mettler Toledo. (n.d.). Reaction Analysis using FTIR Spectroscopy. Link (Source for in-situ monitoring protocols).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for C-F stretching regions 1000-1400 cm⁻¹).[1]

Sources

A Comparative Guide to the Structural Elucidation of 2-(2,3,4-Trifluorophenyl)acetamide: A Novel Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the de novo crystal structure determination of 2-(2,3,4-Trifluorophenyl)acetamide, a compound for which no public structural data currently exists. We move beyond a simple protocol, offering a comparative analysis of the principal methodologies available to researchers: single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), and computational modeling via Density Functional Theory (DFT). By detailing the experimental causality and presenting a self-validating workflow, this document serves as a roadmap for researchers and drug development professionals embarking on the structural characterization of novel small molecules.

Introduction: The Rationale for Structural Determination

This compound belongs to the class of fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs many of a material's bulk properties, such as solubility, melting point, and stability. Therefore, determining the crystal structure of this compound is a critical step in understanding its behavior and potential applications.

This guide will compare the "gold standard" technique, single-crystal X-ray diffraction, with complementary methods that provide crucial data, especially when high-quality single crystals are challenging to obtain.

Methodology Showdown: A Strategic Overview

The determination of a novel crystal structure is not a linear process but rather an integrated workflow where techniques inform and validate one another. The primary methods at a researcher's disposal are SC-XRD, PXRD, and DFT calculations.

G cluster_synthesis Phase 1: Sample Preparation cluster_exp Phase 2: Experimental Pathways cluster_analysis Phase 3: Data Analysis & Validation synthesis Synthesis & Purification of Compound crystallization Crystallization Screening synthesis->crystallization High Purity Sample sc_crystal High-Quality Single Crystal? crystallization->sc_crystal scxrd SC-XRD Data Collection sc_crystal->scxrd Yes pxrd PXRD Data Collection sc_crystal->pxrd No (Microcrystalline Powder) sc_solve Direct Methods & Structure Solution scxrd->sc_solve rietveld Rietveld Refinement (Phase ID & Unit Cell) pxrd->rietveld sc_refine Structure Refinement sc_solve->sc_refine dft DFT Geometry Optimization sc_refine->dft Compare Geometry validation Final Structure Validation (CIF) sc_refine->validation rietveld->validation Limited Data dft->rietveld Assists Refinement

Figure 1: Integrated workflow for the crystal structure determination of a novel compound, showing the decision points and interplay between single-crystal (SC-XRD), powder (PXRD), and computational (DFT) methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise atomic arrangement within a crystalline material.[1][2] It provides unambiguous data on bond lengths, bond angles, and the unit cell parameters, which are the fundamental building blocks of the crystal lattice.

Causality Behind the Choice: The method's strength lies in its sample: a single, well-ordered crystal. When a focused X-ray beam interacts with this crystal, it diffracts in a predictable pattern of discrete spots.[2][3] The intensity and position of these spots contain all the information needed to reconstruct the three-dimensional electron density of the molecule and, from that, the atomic positions.

Experimental Protocol for SC-XRD

Step 1: Synthesis and Purification

  • Synthesize this compound via standard amide coupling reactions.

  • Purify the crude product to >99% purity using recrystallization or column chromatography. The causality here is critical: impurities can disrupt the crystal lattice, preventing the growth of sufficiently large and well-ordered single crystals.

  • Confirm purity and molecular structure in solution using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Step 2: Crystallization

  • Objective: To grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) without cracks or defects.

  • Method: Slow Evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation in a loosely covered vial. Allow the solvent to evaporate over several days to weeks. This slow process is crucial as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion.

  • Alternative Method: Vapor Diffusion. Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Step 3: Data Collection

  • Mount a selected crystal on a goniometer head.

  • Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

  • Cool the crystal (typically to 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.

  • The instrument software then rotates the crystal in the X-ray beam, collecting a series of diffraction images at different orientations. This ensures that all unique reflections are measured.

Step 4: Structure Solution and Refinement

  • The collected data (a list of reflection intensities and positions) is processed to determine the unit cell parameters and space group.

  • The initial positions of the non-hydrogen atoms are determined using "direct methods," a computational approach that phases the diffraction data.

  • The structural model is then refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction pattern and one calculated from the model.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Validation and Trustworthiness

A refined crystal structure must be validated using standard crystallographic figures of merit, as recommended by the International Union of Crystallography (IUCr).[4]

  • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is considered excellent for small molecules.

  • wR2: The weighted residual factor, based on squared structure factor amplitudes.

  • Goodness-of-Fit (Goof): Should be close to 1.0, indicating a good model and appropriate data weighting.

The final output is a Crystallographic Information File (CIF), which contains all the necessary information to reproduce the structure.

The Bulk-Sample Alternative: Powder X-ray Diffraction (PXRD)

What if growing a single crystal proves impossible? PXRD provides a valuable alternative. Instead of a single crystal, this technique uses a microcrystalline powder containing thousands of randomly oriented crystallites.[3][5]

Causality Behind the Choice: When the X-ray beam hits the powder, every possible crystal orientation is presented to the beam simultaneously. This results not in discrete spots, but in a series of concentric diffraction rings.[2] The data is presented as a 1D plot of intensity versus diffraction angle (2θ). While this leads to a significant loss of information compared to SC-XRD, it is excellent for phase identification, determining lattice parameters, and assessing sample crystallinity.[2][3]

Comparative Experimental Protocol for PXRD
  • Sample Preparation: The purified compound is gently ground into a fine, homogenous powder (particle size < 10 µm is ideal).[3] This ensures the random orientation of the crystallites, a fundamental requirement for high-quality PXRD data.[3][5]

  • Data Collection: The powder is packed into a sample holder and placed in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.

  • Data Analysis (Rietveld Refinement): While a full structure solution from powder data for an unknown organic molecule is challenging, it is not impossible.[6] The Rietveld method is a powerful technique where an initial structural model (perhaps from computational modeling) is refined against the entire experimental powder pattern. This can yield unit cell parameters, and in favorable cases, atomic coordinates.

G scxrd Single-Crystal XRD (SC-XRD) Sample: One high-quality crystal (~0.2mm) Output: Discrete 3D diffraction spots Information Yield: • Unambiguous space group • Precise atomic coordinates (x,y,z) • Anisotropic displacement parameters • Absolute structure determination Strength: Definitive structural proof Limitation: Requires high-quality crystals scxrd:e->compare_node pxrd pxrd pxrd:w->compare_node compare_node->scxrd Higher Resolution compare_node->pxrd Easier Sample Preparation

Figure 2: A comparison of the inputs, outputs, and primary strengths and limitations of Single-Crystal XRD versus Powder XRD for molecular structure analysis.

The Computational Benchmark: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It serves as a powerful predictive and validation tool that complements experimental XRD data.[7]

Causality Behind the Choice: DFT can predict the lowest-energy conformation of an isolated molecule. This "gas-phase" optimized geometry provides an ideal, strain-free model of bond lengths and angles. By comparing this to the experimentally determined crystal structure, one can analyze the effects of intermolecular forces (e.g., hydrogen bonding, π-stacking) in the solid state.[8] Furthermore, DFT can assist in solving structures from lower-quality powder data by providing a highly accurate starting model for Rietveld refinement.[6][7]

Abridged DFT Workflow
  • Model Building: Construct a 3D model of this compound.

  • Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) to find the molecule's lowest energy conformation.

  • Property Calculation: From the optimized geometry, calculate properties such as the theoretical vibrational frequencies (to compare with IR/Raman spectroscopy) or simulate a powder diffraction pattern.

  • Experimental Comparison: Overlay the DFT-optimized structure with the structure obtained from SC-XRD to quantify the influence of crystal packing forces.[8] For PXRD, the optimized coordinates can be used as a starting point for a direct-space structure solution or Rietveld refinement.[7]

Comparative Data Summary

The choice of methodology depends on the available sample and the required level of detail. The following table provides an objective comparison.

ParameterSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Density Functional Theory (DFT)
Sample Type Single, high-quality crystalMicrocrystalline powderIn-silico model (no physical sample)
Primary Output Precise 3D atomic coordinates, bond lengths/angles1D diffractogram (Intensity vs. 2θ)Optimized molecular geometry, electronic properties
Structural Info Unambiguous and highly accuratePhase ID, unit cell; atomic coordinates possible but challengingIdealized gas-phase geometry
Key Advantage The definitive method for structure proof[1][9]High-throughput, no need for large single crystals[3]Predictive power, complements experimental data[6][7]
Key Limitation Difficult and time-consuming to grow suitable crystals[2]Information loss due to 1D projection, peak overlap[3]Represents an isolated molecule, neglects crystal packing
Typical Use Case Final structural proof for publication, patent filingRoutine quality control, polymorph screeningAiding refinement, understanding intermolecular forces

Conclusion and Recommended Workflow

For the de novo structural determination of this compound, a synergistic approach is recommended. The ultimate goal should be to obtain a high-quality single crystal for SC-XRD analysis, as this provides the only unambiguous proof of the three-dimensional structure.

Throughout the crystallization screening process, PXRD should be employed as a rapid tool to identify crystalline phases. If single crystals prove elusive, a combination of high-resolution PXRD and DFT calculations can provide a reliable, albeit less precise, structural model. The DFT-optimized geometry serves as a crucial starting point and a final validation check for any experimentally derived model. This integrated workflow ensures the highest degree of scientific integrity and provides a self-validating system for structural elucidation.

References

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at: [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Available at: [Link]

  • Calahorro, A. J., et al. (2022, July 22). DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. MDPI. Available at: [Link]

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Available at: [Link]

  • Dey, K., et al. (n.d.). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2 - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline? Available at: [Link]

  • Toyota Research Institute. (2022, August 10). Solving inorganic crystal structures from X-ray powder diffraction using a generative first-principles framework. Available at: [Link]

  • International Union of Crystallography. (n.d.). Commission on Crystallographic Nomenclature. Available at: [Link]

  • ResearchGate. (2016, July 21). How to have an overlapping image of crystal structure and DFT optimized structure of a compound? Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2019, August 25). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. Available at: [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Basic Terminology of Crystal Engineering. Available at: [Link]

  • BioMagResBank. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Inorganic Crystal Structure Database (NIST ICSD) Data Field Specifications and Conventions. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(2,3,4-Trifluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(2,3,4-Trifluorophenyl)acetamide is a fluorinated organic intermediate commonly used in the synthesis of anticonvulsants and enzyme inhibitors. While specific toxicological data for this isomer may be limited in public repositories, its structural analogs (fluorinated phenylacetamides) exhibit significant lipophilicity due to the trifluoro-substitution pattern.

The Core Hazard: Unlike non-halogenated amides, the presence of three fluorine atoms on the aromatic ring increases the compound's ability to penetrate lipid bilayers (skin/cell membranes). Consequently, standard "dust" precautions are insufficient. This protocol treats the substance as a Potent Compound (Band 3 equivalent) until specific toxicology proves otherwise, prioritizing protection against dermal absorption and inhalation of bioactive particulates.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of exposure.

Hazard ClassGHS Classification (Derived*)Mechanism of Action
Inhalation STOT SE 3 (H335) Fine crystalline dust can irritate the upper respiratory tract. Fluorinated motifs may trigger hyper-reactive airway responses.
Dermal Irritant Cat 2 (H315) / Acute Tox 4 Enhanced lipophilicity facilitates transdermal uptake. Potential for systemic toxicity if absorbed in quantity.
Ocular Eye Irritant Cat 2A (H319) Mechanical abrasion from crystals + chemical irritation from the amide functionality.

*Based on Structure-Activity Relationship (SAR) analysis of analogous fluorinated phenylacetamides.

PPE Matrix: The Defense System

Do not treat PPE as a uniform; treat it as a barrier system.

Table 1: Required Personal Protective Equipment
Body ZoneStandard ProtocolEnhanced Protocol (Large Scale >10g)Technical Rationale
Hands Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Double Nitrile + Laminate Liner (If handling solutions)Fluorinated organics can degrade thin latex. Double gloving creates a "breach indicator" system and prevents micro-permeation.
Respiratory Fume Hood (Face velocity: 100 fpm)P100 / N95 Respirator (If powder handling is outside hood)Engineering controls are primary. Respirators are the last line of defense against bioactive dusts.
Body Tyvek® Lab Coat (Closed front)Disposable Coverall (Tyvek 400 or equiv)Cotton coats trap dust in fibers, creating a secondary exposure source. Non-woven synthetics shed dust.
Eyes Chemical Safety Goggles (Indirect vent)Face Shield + Goggles Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.

Operational Protocol: The "Safe Loop"

Safety is not just what you wear; it is how you move. The following workflow minimizes the migration of the chemical outside the containment zone.

Step-by-Step Handling Procedure
  • Pre-Operational Check:

    • Verify Fume Hood certification (must be <1 year old).

    • Static Control: Fluorinated powders are notoriously static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent "jumping" powder during weighing.

  • Gowning Sequence (Donning):

    • Wash hands.[1][2][3][4][5]

    • Don inner gloves (Blue Nitrile).

    • Don Lab Coat/Tyvek.

    • Don outer gloves (Purple/Orange Nitrile) over the cuff of the coat. Tape the cuff if handling >50g.

  • Active Handling (Weighing/Transfer):

    • The "Deep Work" Rule: Perform all open-container manipulations at least 6 inches inside the hood sash.

    • Solvent Selection: If dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dramatically increasing the skin absorption rate of the fluorinated solute. Use Methanol or Ethyl Acetate if chemistry permits.

  • Decontamination & Doffing:

    • Wipe down outer gloves with 70% Isopropanol before removing them.

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Remove lab coat.

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Workflow

SafeHandling Start Start: Risk Assessment Gowning Gowning (Double Nitrile + Tyvek) Start->Gowning Protocol Selection StaticCheck Static Control (Ionizer/Anti-static) Gowning->StaticCheck Prep Work Handling Handling (Hood Sash <18") StaticCheck->Handling Active Phase Waste Waste Segregation (Halogenated Solid) Handling->Waste Disposal Decon Decontamination (Solvent Wipe) Handling->Decon Post-Work Decon->Start Next Cycle

Figure 1: The Safe Handling Cycle ensures that contamination is contained within the hood and waste streams, preventing laboratory migration.

Waste Disposal Logistics

Proper disposal is critical for fluorinated compounds to prevent environmental persistence.

  • Solid Waste:

    • Label: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: this compound, Nitrile Gloves, Weigh boats.

    • Container: Wide-mouth HDPE jar with screw top. Do not use bags that can be punctured by pipettes.

  • Liquid Waste (Mother Liquors):

    • Stream: Halogenated Organic Waste .[6]

    • Why? Even though the solvent (e.g., Methanol) might be non-halogenated, the dissolved fluorinated intermediate classifies the entire mixture as Halogenated.

    • Prohibition: Do NOT pour down the drain. Fluorinated compounds are often resistant to biodegradation in water treatment plants.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Brush off: Gently brush dry powder off skin (do not wet immediately, as this may spread the surface area).2. Flush: Wash with soap and copious water for 15 minutes.3.[4] Report: Seek medical attention if redness persists.
Eye Contact 1. Irrigate: Use eyewash station for 15 minutes, holding eyelids open.2. Consult: Ophthalmology consult is recommended for fluorinated compound exposure due to potential corneal etching.
Spill (Solid) 1. Isolate: Mark the area.2. Dampen: Cover with a solvent-dampened (Isopropanol) paper towel to prevent dust generation.3. Scoop: Collect material into Halogenated Waste container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Fluorinated Phenylacetamides. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.